N-butyl-N-(4-hydroxybutyl)nitrosamine
Description
N-butyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine that has butyl and 4-hydroxybutyl substituents. In mice, it causes high-grade, invasive cancers in the urinary bladder, but not in any other tissues. It has a role as a carcinogenic agent. It is a nitrosamine and a primary alcohol.
This compound is a synthetic carcinogenic compound found in a variety of smokes and industrial products, N-butyl-N-4-hydroxybutyl nitrosamine is used in biomedical research to induce transitional and squamous cell urinary bladder cancers and to promote experimental hepatocarcinogenesis, probably through abnormal DNA methylation. (NCI04)
A substituted carcinogenic nitrosamine.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-(4-hydroxybutyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-3-6-10(9-12)7-4-5-8-11/h11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKPQFXYECAYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCCO)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20497 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020210 | |
| Record name | Butyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxybutylbutylnitrosamine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO] | |
| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20497 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butylhydroxybutylnitrosamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20497 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3817-11-6 | |
| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20497 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Butyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3817-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylhydroxybutylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003817116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl-N-(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanol, 4-(butylnitrosoamino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Butylnitrosoamino)-1-butanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2748J2P6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective chemical carcinogen widely utilized in preclinical research to induce urothelial carcinoma of the bladder in rodent models.[1][2] Its organ-specific carcinogenicity makes it an invaluable tool for studying the molecular pathogenesis of bladder cancer and for evaluating novel therapeutic and preventive strategies. This technical guide provides a comprehensive overview of the core mechanism of action of BBN, detailing its metabolic activation, the formation of DNA adducts, and the subsequent alterations in key cellular signaling pathways that drive tumorigenesis.
Metabolic Activation of BBN
BBN is an indirect-acting carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. Following oral administration, BBN is absorbed and primarily metabolized in the liver. The initial and critical step in its activation is the oxidation of the terminal hydroxyl group of the 4-hydroxybutyl chain by alcohol and aldehyde dehydrogenases. This process converts BBN into its principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[1][3] BCPN is considered the ultimate carcinogen responsible for inducing bladder tumors.[1][3][4] It is excreted in the urine and comes into direct contact with the urothelium, the epithelial lining of the bladder. The prolonged exposure of the urothelium to BCPN in the urine is a key factor in the organ-specific carcinogenicity of BBN.
dot
DNA Adduct Formation and Mutagenesis
The carcinogenicity of BBN, mediated by its active metabolite BCPN, is primarily attributed to its genotoxic effects. BCPN is an alkylating agent that covalently binds to DNA, forming DNA adducts.[5][6] This process of DNA adduct formation is a critical initiating event in chemical carcinogenesis. The formation of these adducts can lead to errors during DNA replication and transcription, resulting in mutations.
While the precise structure of all BBN-DNA adducts is not fully elucidated, their formation leads to a characteristic mutational signature, with a high frequency of mutations in key cancer-related genes.[5] Studies of BBN-induced bladder tumors have revealed a high mutational burden, with frequent mutations in the tumor suppressor gene TP53 and the oncogenes FGFR3 and HRAS.[7] These genetic alterations are similar to those observed in human muscle-invasive bladder cancer, further highlighting the clinical relevance of the BBN model.[2][5]
Altered Cellular Signaling Pathways
The genetic mutations induced by BBN lead to the dysregulation of critical cellular signaling pathways that control cell proliferation, survival, and differentiation. The most prominently affected pathways in BBN-induced bladder carcinogenesis are:
-
TP53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest, apoptosis, or DNA repair in response to cellular stress, such as DNA damage.[8][9][10] Mutations in the TP53 gene, which are frequently observed in BBN-induced tumors, lead to the loss of its tumor-suppressive functions.[7][11] This allows cells with damaged DNA to proliferate, accumulating further genetic alterations and promoting malignant transformation.[8]
-
FGFR3 and HRAS Signaling Pathways: The Fibroblast Growth Factor Receptor 3 (FGFR3) and Harvey Rat Sarcoma Viral Oncogene Homolog (HRAS) are key components of the MAPK signaling pathway, which regulates cell growth and proliferation.[12][13][14] Activating mutations in FGFR3 and HRAS are common in non-invasive papillary bladder tumors.[7][15] In the context of BBN-induced carcinogenesis, alterations in these pathways contribute to uncontrolled cell proliferation. Interestingly, studies have shown that prophylactic administration of agents like artemisinin (B1665778) can downregulate the expression of FGFR3 and HRAS while upregulating TP53, suggesting a potential avenue for chemoprevention.[7]
-
Inflammation and Oxidative Stress: Chronic inflammation and oxidative stress are well-established contributors to cancer development.[16][17][18] BBN administration induces a robust inflammatory response in the bladder, characterized by the infiltration of immune cells and the upregulation of pro-inflammatory cytokines.[5][19] This inflammatory microenvironment, coupled with the generation of reactive oxygen species (ROS) from BBN metabolism, creates a state of chronic oxidative stress that can further damage DNA and promote tumor growth.[16][18]
dot
Quantitative Data Summary
The following tables summarize key quantitative data from studies on BBN-induced bladder carcinogenesis.
Table 1: Dose-Response of BBN-Induced Bladder Cancer in Rodents
| Species | BBN Concentration in Drinking Water | Duration of Administration | Tumor Incidence | Reference |
| Rat (F344) | 50 ppm | Up to 112 weeks | 100% | [20] |
| Rat (F344) | 10 ppm | Up to 112 weeks | 76.7% | [20] |
| Rat (F344) | 5 ppm | Up to 112 weeks | 20.0% | [20] |
| Rat (F344) | 1 ppm | Up to 112 weeks | 6.9% (papilloma) | [20] |
| Mouse | 0.05% | 20 weeks | Development of macroscopic lesions | |
| Rat | 0.05% | 20 weeks | Development of macroscopic lesions |
Table 2: Concentration of BCPN in Rat Tissues and Urine after BBN Administration
| Sample | BBN Administration | BCPN Concentration | Reference |
| Urine | 0.025% in drinking water | 220 µg/mL | [1][3] |
| Bladder | 0.025% in drinking water | 1.2 µ g/100 mg wet tissue | [1][3] |
| Kidney | 0.025% in drinking water | 0.40 µ g/100 mg wet tissue | [1][3] |
| Liver | 0.025% in drinking water | 0.35 µ g/100 mg wet tissue | [1][3] |
| Thymus | 0.025% in drinking water | 0.15 µ g/100 mg wet tissue | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used in BBN research.
BBN-Induced Bladder Cancer Model in Mice
-
Animal Model: 6- to 8-week-old male C57BL/6J mice are commonly used.[2]
-
Carcinogen Administration: BBN is administered in the drinking water at a concentration of 0.05% or 0.1%.[2] The BBN solution should be freshly prepared and protected from light.
-
Treatment Duration: Mice are typically exposed to BBN for 12 to 20 weeks.[2][21]
-
Tumor Development: After the BBN administration period, the mice are returned to regular drinking water. Tumors are expected to develop within 8 weeks following the cessation of BBN treatment.[2]
-
Monitoring and Endpoint: Animals are monitored for signs of morbidity. Bladders are harvested at specified time points for histological analysis, and tumor incidence and multiplicity are recorded.
dot
Quantification of BCPN in Urine by HPLC
-
Sample Collection: Urine samples are collected from rats administered BBN.
-
Derivatization: BCPN, being a carboxylic acid, is derivatized to a fluorescent ester using 9-anthryldiazomethane (B78999) (ADAM). The reaction is typically carried out at 40°C for 1 hour.[1][3]
-
HPLC Analysis: The resulting fluorescent ester is separated and quantified using high-performance liquid chromatography (HPLC) with a reverse-phase column and a fluorescence detector.[1][3]
-
Quantification: The concentration of BCPN is determined by comparing the peak area of the sample to a standard curve of known BCPN concentrations.[1][3]
Analysis of DNA Adducts by 32P-Postlabeling
-
DNA Isolation: High-molecular-weight DNA is isolated from the bladder urothelium of BBN-treated animals.
-
DNA Digestion: The DNA is enzymatically digested to 3'-monophosphate deoxynucleosides.
-
Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides.
-
32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatography: The 32P-labeled DNA adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are detected and quantified by autoradiography and scintillation counting. The level of DNA adducts is typically expressed as the number of adducts per 108 or 109 normal nucleotides.
Conclusion
This compound is a powerful tool for bladder cancer research due to its specific and potent carcinogenic activity in the urothelium. Its mechanism of action is a multi-step process initiated by metabolic activation to the ultimate carcinogen, BCPN. The subsequent formation of DNA adducts leads to mutations in critical genes such as TP53, FGFR3, and HRAS, which in turn drive the dysregulation of signaling pathways controlling cell growth and survival. The accompanying inflammatory response and oxidative stress further contribute to the carcinogenic process. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals working to develop novel strategies for the prevention and treatment of bladder cancer.
References
- 1. Rapid assay of N-butyl-N-(3-carboxypropyl)nitrosamine in rat organs and urine by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAPID ASSAY OF N-BUTYL-N-(3-CARBOXYPROPYL)NITROSAMINE IN RAT ORGANS AND URINE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AFTER DERIVATIZATION [jstage.jst.go.jp]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prophylactic role of artemisinin in modulating FGFR3, HRAS, and TP53 to prevent early-stage urothelial carcinoma in BBN-induced mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53 and retinoblastoma pathways in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Genetic Variation in the TP53 Pathway and Bladder Cancer Risk. A Comprehensive Analysis | PLOS One [journals.plos.org]
- 11. The Predictive Role of Cell Cycle Marker Tumor Protein 53 (TP53) in the Pathophysiology and Biological Behavior of Urinary Bladder Cancer [svuijm.journals.ekb.eg]
- 12. Activating mutations in FGFR3 and HRAS reveal a shared genetic origin for congenital disorders and testicular tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activating mutations in FGFR3 and HRAS reveal a shared genetic origin for congenital disorders and testicular tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. FGFR3 and TP53 gene mutations define two distinct pathways in urothelial cell carcinoma of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Properties of the Carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective urothelial carcinogen widely utilized in preclinical research to model human bladder cancer. Its administration to various animal species reliably induces tumors that recapitulate the histological and molecular characteristics of human muscle-invasive bladder cancer. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and carcinogenic mechanisms of BBN. It is designed to serve as a core resource for researchers, scientists, and drug development professionals working in oncology, particularly in the field of bladder cancer research. Detailed experimental protocols for its synthesis and use in carcinogenesis studies are provided, alongside a summary of its chemical and physical properties in clearly structured tables. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows generated using Graphviz to facilitate a deeper understanding of its biological activity and application in research.
Chemical Synthesis of this compound (BBN)
General Experimental Protocol for BBN Synthesis
Disclaimer: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All glassware should be decontaminated after use.
Reaction Scheme:
Materials:
-
N-butyl-N-(4-hydroxybutyl)amine
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Dichloromethane (B109758) (CH2Cl2) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography column (if further purification is needed)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolution of the Amine: Dissolve a known quantity of N-butyl-N-(4-hydroxybutyl)amine in water or a suitable organic solvent in a round-bottom flask. The flask should be placed in an ice bath to maintain a low temperature (0-5 °C).
-
Acidification: Slowly add dilute hydrochloric acid to the stirred amine solution until it is acidic (pH 1-2). This protonates the amine, making it more soluble in the aqueous phase.
-
Preparation of Nitrosating Agent: In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold water.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirred acidic amine solution. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature below 10 °C. The reaction mixture is usually stirred for several hours at low temperature to ensure complete reaction. The formation of a yellow oil indicates the presence of the N-nitrosamine.
-
Extraction: After the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like dichloromethane using a separatory funnel. Repeat the extraction process multiple times to ensure complete recovery of the product.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude BBN product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel. The appropriate solvent system for elution would need to be determined, likely a mixture of hexane (B92381) and ethyl acetate.
-
Characterization: The identity and purity of the synthesized BBN should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Yield: The yield of this reaction can vary depending on the specific conditions but is generally expected to be in the range of 60-80%.
Chemical and Physical Properties of BBN
BBN is a clear yellow to reddish-yellow liquid with a molecular weight of 174.24 g/mol . It is soluble in water and organic solvents.[1] BBN is sensitive to light and should be stored in opaque containers at 2-8°C.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C8H18N2O2 | [3][4][5] |
| Molecular Weight | 174.24 g/mol | [3][4][5] |
| CAS Number | 3817-11-6 | [3][4][5] |
| Appearance | Clear yellow to reddish-yellow liquid | [6] |
| Boiling Point | 167 °C at 5 mmHg | [2] |
| Density | 1.01 g/cm³ | [7] |
| Refractive Index | 1.47 | [7] |
| Solubility | Water soluble | [1] |
| Storage Temperature | 2-8°C | [2] |
| Stability | Light sensitive | [2][7] |
Spectroscopic Data for BBN Characterization
The following table summarizes key spectroscopic data for the characterization of BBN.
| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | Data available on chemical databases. Expected signals would correspond to the butyl and hydroxybutyl chains. | [8] |
| ¹³C NMR | Data available on chemical databases. Expected signals would correspond to the eight carbon atoms in the molecule. | [3][8] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 174. Fragmentation patterns would show loss of water, and cleavage of the alkyl chains. | [3][8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (around 3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), N=O stretching (around 1450 cm⁻¹), and C-N stretching. | [8] |
Carcinogenic Properties and Mechanism of Action
BBN is an indirect-acting carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.
Metabolic Activation
The primary route of metabolic activation of BBN occurs in the liver. The terminal hydroxyl group of the 4-hydroxybutyl chain is oxidized to a carboxylic acid, forming N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). BCPN is considered the ultimate carcinogen and is excreted in the urine. In the acidic environment of the urine, BCPN can undergo further chemical changes to form a reactive butyl-diazonium ion, which can then alkylate DNA in the urothelial cells, leading to mutations and the initiation of carcinogenesis.
Key Signaling Pathways in BBN-Induced Bladder Cancer
BBN-induced bladder cancer is known to involve the alteration of several key signaling pathways that are also frequently dysregulated in human bladder cancer.
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. BBN has been shown to activate this pathway, leading to increased cell proliferation and inhibition of apoptosis in bladder cancer cells.
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. BBN can lead to the activation of this pathway, contributing to the malignant phenotype of bladder cancer cells.
FGFR Signaling: Fibroblast Growth Factor Receptor (FGFR) signaling is frequently altered in bladder cancer. BBN-induced models have been instrumental in studying the role of FGFR mutations and amplifications in bladder tumorigenesis.
Experimental Protocols for BBN-Induced Carcinogenesis
The BBN-induced bladder cancer model is a cornerstone of preclinical bladder cancer research. Below are typical experimental protocols.
Animal Model and BBN Administration
Animals: Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Wistar, Fischer 344) are commonly used. Age and sex can influence tumor development.
BBN Administration: The most common route of administration is in the drinking water at a concentration of 0.05% to 0.1%. BBN can also be administered by gavage or intravesical instillation.
Experimental Workflow:
Carcinogenicity Data
The incidence and latency of tumor development depend on the animal species and strain, BBN dose, and duration of administration.
| Animal Model | BBN Concentration | Duration of Administration | Tumor Incidence | Latency (weeks) | Reference(s) |
| Mouse (C57BL/6) | 0.05% in drinking water | 12 weeks | >90% | 20-24 | |
| Mouse (BALB/c) | 0.05% in drinking water | 16 weeks | ~80% | 24-28 | |
| Rat (Wistar) | 0.05% in drinking water | 20 weeks | >95% | 28-32 | |
| Rat (Fischer 344) | 0.1% in drinking water | 8 weeks | ~100% | 16-20 |
Key Experimental Methodologies
Histopathology: Bladder tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tumor morphology, grade, and stage of invasion.
Immunohistochemistry (IHC): IHC is used to detect the expression and localization of specific proteins in bladder tissue sections.
-
Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using heat or enzymatic digestion.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody specific for the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the protein.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Western Blotting: Western blotting is used to quantify the expression levels of specific proteins in bladder tumor lysates.
-
Protocol:
-
Homogenize bladder tissue and extract proteins.
-
Determine protein concentration using a protein assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block non-specific binding sites on the membrane.
-
Incubate with a primary antibody specific for the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Conclusion
This compound is an indispensable tool in bladder cancer research, providing a reliable and relevant model for studying the pathogenesis of this disease and for evaluating novel therapeutic strategies. This guide has provided a comprehensive overview of its synthesis, chemical properties, and carcinogenic mechanisms, along with detailed experimental protocols and visualizations to aid researchers in their work. A thorough understanding of the principles and techniques outlined herein is essential for the effective and safe use of BBN in a research setting. The continued use of this model will undoubtedly contribute to further advances in our understanding and treatment of human bladder cancer.
References
- 1. 4-HYDROXYBUTYLBUTYLNITROSAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound 3817-11-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C8H18N2O2 | CID 19665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. N-N-BUTYL-N-BUTAN-4-OL-NITROSAMINE | 3817-11-6 [chemicalbook.com]
- 7. This compound 90.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. N-N-BUTYL-N-BUTAN-4-OL-NITROSAMINE(3817-11-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)-Induced Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective urothelial carcinogen widely utilized in preclinical research to model human bladder cancer.[1][2][3] This technical guide provides a comprehensive overview of BBN-induced carcinogenesis, focusing on its mechanisms of action, established experimental protocols, and the key molecular signaling pathways implicated in tumor development. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to offer a clear and concise understanding of the complex processes involved in BBN-induced bladder cancer. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of bladder cancer.
Introduction
Bladder cancer is a significant global health concern, and relevant animal models are crucial for understanding its pathogenesis and developing novel therapeutic strategies.[2][3] The BBN-induced bladder cancer model is a well-established and highly valued tool in urological cancer research because it closely recapitulates the histological and molecular characteristics of human muscle-invasive bladder cancer (MIBC).[4][5] BBN, a nitrosamine (B1359907) compound found in tobacco smoke, consistently induces urothelial carcinoma in rodents, making it an excellent model for studying the etiology and progression of this disease.[1][6]
Mechanism of Action and Metabolism
BBN is a genotoxic carcinogen that requires metabolic activation to exert its carcinogenic effects.[1][2] After oral administration, BBN is absorbed and metabolized, primarily in the liver, to its principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[7][8] BCPN is considered the ultimate carcinogen that directly damages the urothelium.[9]
The carcinogenic mechanism of BBN involves the formation of DNA adducts in the urothelial cells, leading to genetic mutations.[6][10] These mutations, predominantly G-A or C-T transitions, affect the expression and function of critical genes involved in cell cycle control, proliferation, and apoptosis, such as p53, RAS, and H19.[1][2][3] The accumulation of these genetic alterations drives the initiation and progression of bladder cancer.[1]
Experimental Models and Protocols
Rodents, particularly mice and rats, are the most commonly used animal models for BBN-induced carcinogenesis due to the anatomical and physiological similarities of their lower urinary tract to that of humans.[11][12]
Animal Models
-
Mice: C57BL/6 and C3H/He strains are frequently used. Mice tend to develop nodular and invasive carcinomas.[1]
-
Rats: Wistar and Fischer 344 rats are common choices. Rats typically develop papillary and nodular hyperplasia, papillomas, and both non-invasive and invasive carcinomas.[1]
Experimental Protocols
A generalized experimental workflow for inducing bladder cancer using BBN is outlined below. Specific parameters can be adjusted based on the research objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Schematic representation of the PI3K/Akt/mTOR and MAPK signaling pathways in urothelial carcinoma. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [A study of BBN induced bladder cancer in mice. The time differences in changes of histopathology and nuclear DNA content] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Genetic Alterations in the Molecular Subtypes of Bladder Cancer: Illustration in the Cancer Genome Atlas Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is a Bladder Cancer Molecular Subtype? – Counterpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current animal models of bladder cancer: Awareness of translatability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of the potent bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in rats. Understanding the biotransformation of BBN is critical for elucidating its mechanism of carcinogenicity and for the development of potential preventative and therapeutic strategies. This document summarizes key findings on the absorption, distribution, metabolism, and excretion of BBN, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.
Executive Summary
This compound (BBN) is extensively metabolized in rats, primarily in the liver, following oral administration. The parent compound is not detected in urine, indicating complete biotransformation.[1][2] The principal and carcinogenic urinary metabolite is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), formed through the oxidation of the terminal hydroxyl group of BBN.[1][2][3] BCPN is considered the active form of BBN that leads to the selective induction of urinary bladder tumors.[3] Further metabolism of BCPN occurs via β-oxidation, resulting in several minor urinary metabolites.[1][2][4] Additionally, both BBN and its primary metabolite BCPN can undergo conjugation with glucuronic acid.[1][2] Recent studies also suggest a role for the gut microbiome in the conversion of BBN to BCPN.[5] The urinary excretion of BCPN is a key indicator of BBN exposure and its carcinogenic potential.[6][7]
Metabolic Pathways of BBN in Rats
The metabolism of BBN in rats proceeds through a series of oxidative and conjugative reactions. The primary pathway involves the oxidation of the 4-hydroxybutyl chain, leading to the formation of the major carcinogenic metabolite, BCPN. This is followed by β-oxidation of the carboxypropyl side chain of BCPN to yield several minor metabolites. Glucuronidation represents a secondary pathway for both BBN and BCPN.
Primary Oxidation Pathway
The initial and most significant metabolic step is the oxidation of the hydroxyl group on the C4 position of the butyl chain of BBN. This reaction is catalyzed by the alcohol/aldehyde dehydrogenase enzyme system, primarily in the liver, and results in the formation of N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[8] BCPN is considered the ultimate carcinogen responsible for the induction of urinary bladder tumors in rats.[3][9]
β-Oxidation of BCPN
The principal metabolite, BCPN, undergoes further metabolism through the β-oxidation pathway, similar to the Knoop mechanism for fatty acid oxidation.[1][2][4] This results in the formation of several minor urinary metabolites, including:
Glucuronidation
Both the parent compound BBN and its primary metabolite BCPN can be conjugated with glucuronic acid.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferases. The resulting glucuronides, BBN-glucuronide (BBN-G) and BCPN-glucuronide (BCPN-G), are more water-soluble and are excreted in the urine.[9] BBN-glucuronide is not considered to possess carcinogenic properties.
Metabolic pathway of this compound (BBN) in rats.
Quantitative Data on BBN Metabolism
The distribution of BBN metabolites has been quantified in several studies, primarily focusing on urinary excretion. The data highlights the extensive metabolism of BBN and the prominence of BCPN as the major metabolite.
Table 1: Urinary Excretion of BBN and its Metabolites in Rats
| Compound Administered | Route of Administration | Dose | Timeframe | Metabolite | Percentage of Administered Dose in Urine | Reference |
| BBN | Intravenous | 1 mg/kg | 0-96 h | BBN | 0.3% | [9] |
| BBN | Intravenous | 1 mg/kg | 0-96 h | BCPN | 36% | [9] |
| BBN | Intravenous | 1 mg/kg | 0-96 h | BBN-Glucuronide | 11.7% | [9] |
| BBN | Oral | Single Dose | 48 h | Total Metabolites | >50% | [10] |
| BCPN | Oral | Single Dose | 48 h | BCPN (unchanged) | >40% | [10] |
| BHCPN | Oral | Single Dose | 48 h | BHCPN (unchanged) | ~65% | [10] |
| BCMN | Oral | Single Dose | 48 h | BCMN (unchanged) | >60% | [10] |
Experimental Protocols
A variety of experimental designs have been employed to investigate the metabolic fate of BBN in rats. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Metabolism Studies
These studies typically involve the administration of BBN to rats and the subsequent collection and analysis of biological samples.
-
Animal Models: Male F344 or Wistar rats are commonly used.[11][12] Age and weight are typically specified, for example, 6-week-old rats.
-
Dosing:
-
Oral Administration: BBN is often administered in the drinking water at concentrations ranging from 0.01% to 0.05%.[8][13][14] For dose-response studies, concentrations as low as 1 ppm have been used.[13][14] Gavage administration is also employed.[8]
-
Intravenous Administration: For pharmacokinetic studies, BBN is dissolved in a suitable vehicle (e.g., saline) and injected intravenously, for instance, at a dose of 1 mg/kg.[9]
-
-
Sample Collection:
-
Analytical Methods:
-
Extraction: Metabolites are extracted from urine or plasma using techniques such as ether extraction at different pH values.
-
Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) coupled with a thermal energy analyzer (TEA) are frequently used for the separation and detection of nitrosamines.[1][7] High-performance liquid chromatography (HPLC) is also utilized.[6]
-
Identification: Metabolite structures are confirmed by comparison with synthetic standards and by techniques such as mass spectrometry (MS).[6] Methylation is often used to derivatize acidic metabolites for GC analysis.[1]
-
A generalized experimental workflow for studying BBN metabolism in vivo.
Isolated Urinary Bladder Model
To investigate the metabolic capacity of the target organ, an isolated rat urinary bladder model has been developed.[15]
-
Procedure: The urinary bladder is isolated from the rat and incubated in a suitable medium. BBN or its metabolites are introduced into the bladder lumen.[15]
-
Analysis: The contents of the bladder are collected over time and analyzed for the formation of metabolites. This model has demonstrated that the bladder itself can oxidize BBN to BCPN.[15]
Conclusion
The metabolic fate of this compound in rats is well-characterized, with the primary pathway leading to the formation of the potent urinary bladder carcinogen N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). The extensive biotransformation of BBN underscores the importance of its metabolites in the carcinogenic process. This technical guide provides researchers and drug development professionals with a comprehensive resource on the metabolism of BBN, including detailed metabolic pathways, quantitative excretion data, and established experimental protocols. This knowledge is fundamental for future research into the mechanisms of BBN-induced carcinogenesis and for the development of novel intervention strategies.
References
- 1. Metabolic fate of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METABOLIC FATE OF this compound IN THE RAT [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolic fate of this compound homologs in the rat, in relation to their organotropic carcinogenicity to the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiome and bladder cancer: A new link through nitrosamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Experimental model for evaluating animal exposure to endogenous N-nitrosodi-n-butylamine by measuring its urinary metabolites N-butyl-N-(4-hydroxybutyl)-nitrosamine and N-butyl-N-(3-carboxypropyl)nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)amine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synergism of Environmental Carcinogens and Promoters on Bladder Cancer Development Initiated by N‐Butyl‐N‐(4‐hydroxybutyl)nitrosamine in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain Differences in N‐Butyl‐N‐(4‐hydroxybutyl)nitrosamine Bladder Carcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an experimental model for studying bladder carcinogen metabolism using the isolated rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Discovery of N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) as a Urothelial Carcinogen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discovery and subsequent establishment of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) as a potent and selective urothelial carcinogen. This discovery has been instrumental in the development of robust animal models that closely mimic human bladder cancer, thereby accelerating research into the pathogenesis, prevention, and treatment of this malignancy.
The Initial Discovery: Druckrey and Preussmann's Groundbreaking Work
The journey to understanding BBN's carcinogenic properties began with the broader investigation of nitrosamine (B1359907) compounds. In 1964, H. Druckrey, R. Preussmann, and their colleagues published a pivotal paper in Zeitschrift für Krebsforschung detailing their experiments on the selective induction of bladder cancer in rats using dibutylnitrosamine and its metabolite, this compound.[1][2] This research was built upon earlier findings in the 1950s that identified the hepatotoxic and carcinogenic nature of nitrosamines. Druckrey's work was the first to demonstrate the organ-specific carcinogenic effect of BBN on the urinary bladder, a discovery that laid the foundation for decades of bladder cancer research.
Experimental Protocols for BBN-Induced Urothelial Carcinogenesis
The BBN-induced rodent model is a widely utilized orthotopic model in bladder cancer research due to its ability to replicate the natural progression of the disease with intact pathological and immunological responses.
Original Induction Protocol in Rats (Druckrey et al., 1964)
Standardized BBN Induction Protocol in Rodents
Modern protocols have been refined to produce consistent and reproducible results. The most common method involves the administration of BBN in the drinking water of laboratory animals, typically mice or rats.
Objective: To induce urothelial carcinoma in rodents for preclinical studies.
Materials:
-
This compound (BBN)
-
Animal model: Male Fischer 344 (F344) rats or C57BL/6 mice are commonly used strains.[3][4]
-
Standard laboratory animal housing and diet.
-
Drinking water bottles.
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the start of the experiment.
-
Carcinogen Preparation: A stock solution of BBN is prepared and then diluted in the drinking water to the desired concentration, typically ranging from 0.01% to 0.1%.[5][6] A common concentration used is 0.05%.[7]
-
Administration: The BBN-containing drinking water is provided ad libitum to the experimental group. The control group receives regular drinking water.
-
Duration of Exposure: The duration of BBN administration varies depending on the animal model and the desired stage of cancer. For mice, macroscopic lesions can be observed after 12 weeks of exposure to 0.05% BBN, with muscle-invasive tumors developing after approximately 12-20 weeks.[4] In rats, a longer exposure period of at least 20 weeks is generally required to induce macroscopic lesions.
-
Monitoring: Animals are monitored regularly for signs of toxicity, such as weight loss or changes in behavior. Body weight and water consumption are often recorded weekly.
-
Histopathological Analysis: At the end of the experimental period, animals are euthanized, and their bladders are harvested, fixed in formalin, and embedded in paraffin (B1166041) for histopathological examination. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the stage of tumor development, from hyperplasia and dysplasia to carcinoma in situ (CIS) and invasive carcinoma.[8][9][10][11][12][13]
Quantitative Data on BBN-Induced Carcinogenesis
The following tables summarize key quantitative data from various studies on BBN-induced urothelial carcinogenesis.
Table 1: Dose-Response Relationship of BBN in Male F344 Rats [3][14]
| BBN Concentration in Drinking Water (ppm) | Tumor Incidence (%) | Latency (weeks to 100% incidence) |
| 50 | 100 | 91 |
| 10 | 76.7 | >112 |
| 5 | 20.0 | >112 |
| 1 | 6.9 (papilloma only) | >112 |
Table 2: Timeline of Histopathological Changes in BBN-Treated Rodents [8][9][10][12][15]
| Timepoint | Histopathological Findings in Mice | Histopathological Findings in Rats |
| 2 weeks | Reactive Atypia | - |
| 4 weeks | Dysplasia | - |
| 8 weeks | Carcinoma in Situ (CIS) | - |
| 12 weeks | Invasive Carcinoma (pT1) | Simple Hyperplasia, Atypical Hyperplasia |
| 13 weeks | - | Bladder Cancer (33.3% incidence) |
| 14 weeks | - | Bladder Cancer (55.6% incidence) |
| ≥16 weeks | - | Bladder Cancer (100% incidence) |
| 20 weeks | Severe Dysplasia, CIS | - |
| 26 weeks | Invasive Carcinoma | - |
| 40 weeks | - | Papillary Carcinoma |
Table 3: Mutation Frequencies of Key Genes in BBN-Induced Bladder Tumors in Male C57BL/6 Mice [4]
| Gene | Mutation Frequency (%) |
| Trp53 | 80 |
| Kmt2d | 70 |
| Kmt2c | 90 |
| Hmcn1 | 90 |
| Arid1a | 30 |
Signaling Pathways and Molecular Mechanisms
BBN-induced urothelial carcinogenesis is a multi-step process involving the metabolic activation of BBN and the subsequent alteration of key cellular signaling pathways.
Metabolic Activation of BBN
BBN itself is a pro-carcinogen that requires metabolic activation to exert its carcinogenic effects. Following oral administration, BBN is absorbed and metabolized, primarily in the liver, to its ultimate carcinogenic metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). BCPN is then excreted in the urine, where it comes into direct contact with the urothelium. As a genotoxic or DNA-reactive carcinogen, BCPN can form DNA adducts, leading to mutations and initiating the carcinogenic process.
Experimental Workflow for BBN-Induced Carcinogenesis
The general experimental workflow for studying BBN-induced bladder cancer is a sequential process that allows for the investigation of different stages of the disease.
Key Signaling Pathways in BBN-Induced Bladder Cancer
BBN-induced carcinogenesis is characterized by the dysregulation of several critical signaling pathways that control cell proliferation, survival, and differentiation.
The tumor suppressor gene p53 is frequently mutated in BBN-induced bladder tumors, similar to what is observed in human muscle-invasive bladder cancer.[4] Mutations in p53 disrupt its function in cell cycle arrest and apoptosis, leading to uncontrolled cell proliferation and tumor progression. BBN-induced DNA damage can activate the p53 pathway, but mutations allow cancer cells to evade this protective mechanism.[16]
The Wnt/β-catenin signaling pathway plays a crucial role in urothelial development and homeostasis.[17] Aberrant activation of this pathway has been implicated in bladder cancer. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt signaling, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[18][19][20] While direct BBN-induced mutations in Wnt pathway components are not as frequently reported as p53 mutations, crosstalk between Wnt/β-catenin and other pathways, such as androgen receptor signaling, may contribute to BBN-induced tumorigenesis.[21]
The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. In the context of BBN-induced bladder cancer, TGF-β signaling has been shown to contribute to tumor progression and invasion.[7] TGF-β can induce an epithelial-to-mesenchymal transition (EMT), which enhances cell motility and invasiveness.[7] Studies have shown that conditional ablation of TGF-β signaling can inhibit BBN-induced tumor progression.[7]
Conclusion
The discovery of BBN as a urothelial carcinogen by Druckrey and his team was a landmark event in cancer research. The subsequent development of BBN-induced animal models has provided an invaluable tool for dissecting the molecular mechanisms of bladder cancer and for the preclinical evaluation of novel therapeutic strategies. The high degree of similarity between BBN-induced tumors in rodents and human urothelial carcinoma, in terms of both histopathology and molecular alterations, underscores the continued relevance of this model in the ongoing fight against bladder cancer. This guide provides a foundational understanding of the core principles and methodologies that have established BBN as a cornerstone of experimental bladder cancer research.
References
- 1. [SELECTIVE INDUCTION OF BLADDER CANCER IN RATS BY DIBUTYL- AND N-BUTYL-N-BUTANOL(4)-NITROSAMINE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Bladder Tumours in Mice with Dibutylnitrosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - BBN-induced bladder carcinogenesis in rodents. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KoreaMed [koreamed.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. urotoday.com [urotoday.com]
- 19. GENETIC VARIANTS WITHIN THE WNT/β-CATENIN SIGNALING PATHWAY AS INDICATORS OF BLADDER CANCER RISK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wnt/β-Catenin Signalling and Its Cofactor BCL9L Have an Oncogenic Effect in Bladder Cancer Cells | MDPI [mdpi.com]
- 21. Constitutive β-catenin Activation Induces Male-Specific Tumorigenesis in the Bladder Urothelium - PMC [pmc.ncbi.nlm.nih.gov]
The Carcinogenic Profile of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN): A Technical Guide for Researchers
An In-Depth Examination of its Metabolic Activation, Mechanism of Action, and Experimental Applications
Abstract
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective urothelial carcinogen widely utilized in preclinical research to model human bladder cancer. This technical guide provides a comprehensive overview of the carcinogenic properties of BBN, intended for researchers, scientists, and drug development professionals. The document details the compound's metabolic activation, mechanism of action, and the molecular pathways implicated in BBN-induced tumorigenesis. Furthermore, it outlines standardized experimental protocols for inducing bladder cancer in rodent models and presents key quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex processes involved.
Introduction
This compound, a nitrosamine (B1359907) compound, is a well-established chemical carcinogen used to induce urinary bladder cancer in laboratory animals.[1][2] Its ability to consistently produce tumors that histologically and molecularly resemble human muscle-invasive bladder cancer (MIBC) makes it an invaluable tool for studying bladder carcinogenesis, evaluating novel therapeutic agents, and developing preventative strategies.[3][4][5] BBN is a metabolite of dibutylnitrosamine (DBN) and is also found in tobacco smoke, highlighting its clinical relevance.[1][2] This guide synthesizes the current understanding of BBN's carcinogenic properties, focusing on the technical details required for its effective use in a research setting.
Metabolic Activation and Mechanism of Action
BBN is an indirect-acting carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[1] Upon oral administration, BBN is primarily metabolized in the liver.[1][6]
The key metabolic activation step is the oxidation of the hydroxyl group of BBN by alcohol and aldehyde dehydrogenases. This process converts BBN into its principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[7][8][9] BCPN is considered the ultimate carcinogen responsible for the selective induction of bladder tumors.[7] While BBN is metabolized in the liver, the active metabolite BCPN is excreted in the urine, leading to direct exposure of the urothelium.[6][10]
Several minor metabolites are also formed through beta-oxidation of BCPN, including N-butyl-N-(2-hydroxy-3-carboxy-propyl)nitrosamine, N-butyl-N-(carboxymethyl)nitrosamine, and N-butyl-N-(2-oxopropyl)nitrosamine.[8][9][11] Glucuronide conjugates of both BBN and BCPN are also produced; however, BBN-glucuronide is not carcinogenic.[1][8]
The carcinogenicity of BBN is attributed to its genotoxic nature.[1][2] The active metabolite, BCPN, is an alkylating agent that causes DNA damage in the bladder epithelium.[1][12] This damage, if not properly repaired, can lead to mutations in critical genes that regulate cell growth and proliferation, ultimately initiating the process of carcinogenesis.[1][13] The types of mutations predominantly observed in BBN-induced tumors are G to A or C to T transitions.[1][2]
Figure 1: Metabolic activation pathway of BBN.
Molecular Pathways in BBN-Induced Carcinogenesis
BBN-induced bladder carcinogenesis involves the alteration of several key signaling pathways that are also frequently dysregulated in human bladder cancer.
Key Signaling Pathways Affected by BBN:
-
p53 Pathway: Mutations in the TP53 tumor suppressor gene are common in BBN-induced tumors, particularly in high-grade lesions.[2][14] The p53 protein plays a crucial role in cell cycle arrest, DNA repair, and apoptosis in response to DNA damage. Its inactivation allows for the survival and proliferation of cells with genomic instability.
-
RAS Pathway: While less frequent than TP53 mutations, alterations in RAS family genes (such as H-ras) have been observed.[2][14] The RAS pathway is a critical regulator of cell proliferation, differentiation, and survival.
-
EGFR Signaling: BBN-induced tumors often exhibit high levels of Epidermal Growth Factor Receptor (EGFR).[14] Overexpression of EGFR can lead to uncontrolled cell growth and proliferation.
-
ATM/p53 and RASSF1A Pathways: BBN has been shown to modulate the ATM/p53 and RASSF1A signaling pathways, both of which are critical in the DNA damage response and tumor suppression.[14]
-
Other Implicated Genes: Studies have also identified alterations in genes such as H19, which is involved in cell proliferation and tumor progression.[4][15]
Figure 2: Key signaling pathways affected by BBN.
Experimental Protocols for BBN-Induced Bladder Cancer
Rodent models, particularly mice and rats, are the most common systems for studying BBN-induced carcinogenesis. The following provides a generalized protocol, with specific parameters often varying between studies.
Animal Models
-
Strains:
BBN Administration
-
Route of Administration: The most common and convenient method is ad libitum administration in drinking water.[2][3][5] Gavage and subcutaneous injection are also possible but less frequent.[2]
-
Concentration: BBN is typically dissolved in drinking water at concentrations ranging from 0.01% to 0.1%.[2][5] A concentration of 0.05% is frequently used.[5][18]
-
Duration of Administration: The duration of BBN exposure can range from several weeks to months. A common protocol involves 12 to 20 weeks of continuous BBN administration.[3][5][18] In some studies, BBN is administered for a set period, followed by a period of regular drinking water to allow for tumor progression.[4][5]
Tumor Development and Monitoring
-
Latency Period: The time to tumor development varies depending on the BBN dose, duration of exposure, and animal strain. Macroscopic tumors in mice can be observed as early as 12 weeks after the start of 0.05% BBN treatment.[2] In rats, a longer exposure of at least 20 weeks may be necessary for macroscopic lesions to develop.[2]
-
Histopathological Progression: BBN-induced bladder cancer progresses through stages that mimic human disease, starting with simple hyperplasia, followed by nodular hyperplasia, dysplasia, carcinoma in situ (CIS), and finally, invasive carcinoma.[2][19][20]
Figure 3: Generalized experimental workflow for BBN-induced bladder cancer.
Quantitative Data on BBN-Induced Carcinogenesis
The following tables summarize quantitative data from representative studies on BBN-induced bladder cancer.
Table 1: Dose-Response of BBN in Male F344 Rats [17]
| BBN Concentration (ppm) in Drinking Water | Number of Rats | Observation Period (weeks) | Papilloma Incidence (%) | Carcinoma Incidence (%) |
| 50 | 30 | 91 | 0 | 100 |
| 10 | 30 | 112 | 10.0 | 76.7 |
| 5 | 30 | 112 | 6.7 | 20.0 |
| 1 | 30 | 112 | 6.9 | 0 |
Table 2: Influence of Dose and Schedule on Bladder Cancer Incidence in Male BDF Mice [21]
| Total Dose (mg) | Number of Weekly Fractions | Number of Mice | Carcinoma Incidence (%) |
| 80 | 10 | 25 | Not specified (linear increase) |
| 30 | 20 | 25 | Higher than 5 fractions |
| 30 | 5 | 25 | Lower than 20 fractions |
| 20 | 20 | 25 | Higher than 5 fractions |
| 20 | 5 | 25 | Lower than 20 fractions |
| 15 | 20 | 25 | Higher than 5 fractions |
| 15 | 5 | 25 | Lower than 20 fractions |
Note: The study indicated a linear increase in carcinoma incidence with a total dose from 0 to 80 mg administered in 10 weekly fractions. For the administration schedule comparison, the study concluded that a more fractionated administration (20 weeks) was more effective at inducing cancer than a less fractionated one (5 weeks) for the same total dose.
Conclusion
This compound is a robust and reliable tool for inducing urothelial carcinoma in animal models, providing a platform that closely mimics human bladder cancer. A thorough understanding of its metabolic activation, mechanism of action, and the molecular pathways it perturbs is essential for designing and interpreting preclinical studies. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to leverage the BBN model in their investigations into bladder cancer biology and therapeutics. The continued use of this model will undoubtedly contribute to further advances in the field.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolic fate of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METABOLIC FATE OF this compound IN THE RAT [jstage.jst.go.jp]
- 10. Carcinogen-induced bladder cancer in the FVB mouse strain is associated with glandular differentiation and increased Cd274/Pdl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic fate of this compound homologs in the rat, in relation to their organotropic carcinogenicity to the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Review: BBN as an urothelial carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights from animal models of bladder cancer: recent advances, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Influence of total dose and dose schedule on induction of urinary bladder cancer in the mouse by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Genotoxicity and DNA Damage by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective urothelial carcinogen widely utilized in preclinical research to model human bladder cancer. Its genotoxic effects are central to its carcinogenic mechanism, primarily through metabolic activation to reactive intermediates that induce DNA damage. This technical guide provides a comprehensive overview of the genotoxicity of BBN, focusing on the formation of DNA adducts, the induction of chromosomal damage, and the cellular signaling pathways that respond to this genetic insult. Detailed experimental protocols for key genotoxicity assays and structured quantitative data are presented to facilitate reproducible research in this field.
Introduction to BBN-Induced Genotoxicity
BBN is a nitrosamine (B1359907) that requires metabolic activation to exert its genotoxic and carcinogenic effects.[1] Following administration, BBN is metabolized to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is considered the ultimate carcinogen. BCPN and its metabolites can alkylate DNA bases, leading to the formation of DNA adducts. These adducts can mispair during DNA replication, resulting in mutations and genomic instability, which are critical initiating events in carcinogenesis.[2] The organ-specific carcinogenicity of BBN in the urinary bladder is attributed to the accumulation of its genotoxic metabolites in the urine and subsequent exposure of the urothelial cells.[2]
Quantitative Analysis of BBN-Induced DNA Damage
The genotoxicity of BBN can be quantified through various assays that measure different aspects of DNA damage, from the formation of specific DNA adducts to the induction of chromosomal breaks.
DNA Adduct Formation
The covalent binding of BBN metabolites to DNA results in the formation of various adducts. The most well-characterized of these are O6-butylguanine (O6-BuG) and O6-(4-hydroxybutyl)guanine [O6-(4-OH-Bu)G]. The levels of these adducts in urothelial DNA can be quantified using sensitive analytical techniques such as high-resolution gas chromatography-negative ion chemical ionization mass spectrometry.
Table 1: Levels of BBN-Induced DNA Adducts in Rat Urothelial DNA
| BBN Dose | Time After Dosing | O6-butylguanine (µmol/mol guanine) | O6-(4-hydroxybutyl)guanine (µmol/mol guanine) |
| 120 mg/rat (single dose) | 3 h | 0.44 ± 0.12 | 7.7 ± 3.19 |
| 120 mg/rat (single dose) | 24 h | 17.9 ± 7.23 | 12.2 ± 7.01 |
| 20 mg/rat (single dose) | 24 h | 5.41 | Not Reported |
| 20 mg/rat (6 doses over 2 weeks) | 24 h after last dose | 1.13 | Not Reported |
| Data sourced from a study on rats.[3] |
Comet Assay (Single Cell Gel Electrophoresis)
Micronucleus Test
The micronucleus test is used to assess chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can be performed on exfoliated urothelial cells from urine samples of BBN-treated animals.[5] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. While the utility of this assay for BBN is established, specific quantitative data on the frequency of micronucleated urothelial cells following BBN treatment is not widely published.
Signaling Pathways in BBN-Induced DNA Damage Response
Cells respond to BBN-induced DNA damage through a complex network of signaling pathways that orchestrate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. Two key pathways involved are the p53 and Nrf2 pathways.
p53 Signaling Pathway
The p53 tumor suppressor protein is a critical sensor of DNA damage. In response to BBN-induced DNA lesions, p53 is activated and transcriptionally regulates a battery of genes involved in cell cycle control and apoptosis.
Nrf2 Signaling Pathway
The Nrf2 transcription factor is a master regulator of the cellular antioxidant response and plays a crucial role in the detoxification of BBN.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying BBN-induced genotoxicity.
BBN-Induced Bladder Carcinogenesis in Rodents
This protocol describes the induction of urinary bladder tumors in mice or rats through oral administration of BBN.
Materials:
-
This compound (BBN)
-
Rodents (e.g., C57BL/6 mice or Fischer 344 rats)
-
Drinking water bottles
-
Standard animal housing and husbandry equipment
Procedure:
-
Prepare a 0.05% (w/v) solution of BBN in the drinking water. Protect the solution from light.
-
Provide the BBN-containing water to the animals ad libitum for a period of 12 to 20 weeks.[6]
-
After the BBN administration period, switch the animals back to regular drinking water.
-
Monitor the animals regularly for signs of tumor development, such as hematuria and weight loss.
-
Euthanize animals at predetermined time points for tissue collection and analysis.
-
Carefully dissect the urinary bladder, remove urine, and process for downstream applications such as histopathology, DNA extraction for adduct analysis, or cell isolation for genotoxicity assays.
Comet Assay for Urothelial Cells
This protocol outlines the steps for performing an alkaline comet assay on urothelial cells isolated from BBN-treated animals.[7]
Materials:
-
Urothelial cells isolated from bladder
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Prepare a single-cell suspension of urothelial cells.
-
Mix the cell suspension with low melting point agarose and layer onto a pre-coated microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove cellular proteins and membranes, leaving behind nucleoids.
-
Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow fragmented DNA to migrate out of the nucleoid.
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using specialized software to quantify DNA damage parameters (% tail DNA, tail moment).
Micronucleus Test for Exfoliated Urothelial Cells
This protocol describes the procedure for the in vivo micronucleus test using exfoliated urothelial cells from rodents.[5][8]
Materials:
-
Urine or bladder wash samples from BBN-treated animals
-
Centrifuge and tubes
-
Microscope slides
-
Fixative (e.g., methanol)
-
DNA-specific stain (e.g., Giemsa or DAPI)
-
Light microscope
Procedure:
-
Collect urine or perform a bladder wash to obtain exfoliated urothelial cells.
-
Centrifuge the sample to pellet the cells.
-
Resuspend the cell pellet and prepare smears on microscope slides.
-
Fix the cells with an appropriate fixative.
-
Stain the slides with a DNA-specific stain.
-
Score the slides under a light microscope for the presence of micronuclei in urothelial cells. A minimum of 1000 cells per animal should be scored.
-
Calculate the frequency of micronucleated cells.
Conclusion
BBN is a valuable tool for studying the mechanisms of chemical carcinogenesis, with its genotoxicity being a key driver of its carcinogenic activity. The formation of DNA adducts, induction of DNA strand breaks, and chromosomal damage are critical events in BBN-induced bladder cancer initiation. Understanding the molecular pathways that respond to this damage, such as the p53 and Nrf2 pathways, provides insights into potential targets for chemoprevention and therapy. The standardized protocols and quantitative data presented in this guide are intended to support researchers in conducting robust and reproducible studies on the genotoxicity of BBN and its implications for bladder cancer research.
References
- 1. Mutagenicity of this compound, a bladder carcinogen, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in susceptibility to N‐butyl‐N‐(4‐hydroxybutyl)nitrosamine‐induced urinary bladder carcinogenesis between SD/gShi rats with spontaneous hypospermatogenesis and SD/cShi rats with spontaneous hydronephrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of O6-butyl- and O6-(4-hydroxybutyl)guanine in urothelial and hepatic DNA of rats given the bladder carcinogen N-nitrosobutyl(4-hydroxybutyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of seven chemicals on DNA damage in the rat urinary bladder: a comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of frequency of micronuclei in exfoliated cells from bladder of mice treated with benzo(a) pyrene, 2-acetylaminofluorene and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of DNA damage in rat urinary bladder transitional cells: improved selective harvest of transitional cells and detailed Comet assay protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tissue-Specific Mutagenesis of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the tissue-specific mutagenesis of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a potent carcinogen widely used to induce bladder cancer in animal models. This document details the mechanisms of BBN-induced carcinogenesis, experimental protocols, and the resulting molecular alterations, offering valuable insights for researchers in oncology and drug development.
Introduction
This compound (BBN) is a chemical carcinogen that consistently induces high-grade, invasive urothelial carcinomas in rodents, making it an invaluable tool for studying bladder cancer.[1][2][3] Its remarkable tissue specificity, primarily targeting the urinary bladder, provides a robust model to investigate the molecular pathogenesis of this disease.[1][4] BBN-induced tumors in animals share significant histological and molecular similarities with human muscle-invasive bladder cancer (MIBC), including mutations in key genes like p53 and Ras, making this model highly relevant for preclinical studies.[5][6][7]
Metabolic Activation and Mechanism of Action
BBN is an indirect-acting carcinogen, meaning it requires metabolic activation to exert its mutagenic effects.[5] After administration, typically orally via drinking water, BBN is metabolized, primarily in the liver, into several compounds. The key metabolic pathway involves the oxidation of the hydroxyl group of BBN by alcohol and aldehyde dehydrogenases to form N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[5][8] BCPN is considered the ultimate carcinogen and is excreted in the urine.[5][8] In the urinary bladder, BCPN or its metabolites can form DNA adducts, leading to genetic mutations and initiating the process of carcinogenesis.[5][7] This metabolic activation and subsequent excretion pathway explain the high tissue specificity of BBN for the urothelium.[1]
References
- 1. Tissue-specific mutagenesis by this compound as the basis for urothelial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Bladder Cancer Induced by N-Butyl-N-(4-Hydroxybutyl)-Nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N-butyl-N-4-hydroxybutyl Nitrosamine Mouse Urinary Bladder Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Metabolic fate of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Administration in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective urothelial carcinogen widely used in preclinical research to induce bladder cancer in animal models, particularly mice and rats.[1][2] Administration of BBN in drinking water provides a non-invasive and clinically relevant model that recapitulates many features of human muscle-invasive bladder cancer (MIBC), including histological characteristics and genetic alterations.[1][3][4] This document provides detailed application notes and protocols for the administration of BBN in drinking water to induce bladder carcinogenesis for research and drug development purposes.
BBN is a genotoxic, DNA-reactive carcinogen that leads to mutations in key tumor suppressor genes and oncogenes, such as p53 and RAS. The BBN-induced tumor model is an invaluable tool for studying bladder cancer pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy of new treatment modalities.
Quantitative Data on BBN-Induced Bladder Carcinogenesis
The incidence, multiplicity, and latency of BBN-induced bladder tumors are dependent on several factors, including BBN concentration, duration of administration, and the species and strain of the animal model.[1]
Table 1: Effect of BBN Concentration and Duration on Bladder Tumor Incidence in Mice
| Animal Strain | BBN Concentration in Drinking Water | Duration of BBN Administration | Post-BBN Observation Period | Tumor Incidence | Pathological Findings | Reference |
| C57BL/6J (male) | 0.05% | 12 weeks | 8 weeks | High | High-grade, invasive tumors | [5] |
| C57BL/6J (male) | 0.1% | Until palpable tumors form (as early as 20 weeks) | - | High | High-grade muscle-invasive disease | [3] |
| C57BL/6 (male) | 0.05% | 12 and 16 weeks | - | Development of non-invasive tumors at 12 weeks, progressing to invasive disease by 16 weeks | Non-invasive and invasive urothelial carcinoma | [5] |
| FVB (male) | 0.05% | 12 and 16 weeks | - | Significantly more likely to develop invasive cancer at 12 weeks compared to C57BL/6 | Muscle invasive bladder cancer with squamous and/or glandular differentiation | [5] |
| B6D2F1 (female) | 0.05% | 12 and 18 weeks | - | Not specified | Not specified | [6] |
| C57BL/6 | 0.025% | 8 weeks | - | 21.4% (control) vs. 3.7% (with preventative agent) | Not specified | [7] |
Table 2: Genetic Alterations in BBN-Induced Mouse Bladder Tumors
| Gene | Mutation Frequency | Mouse Strain | Reference |
| Trp53 | 80% | C57BL/6 | [3] |
| Kmt2d | 70% | C57BL/6 | [3] |
| Kmt2c | 90% | C57BL/6 | [3] |
| Hmcn1 | 90% | C57BL/6 | [3] |
| Arid1a | 30% | C57BL/6 | [3] |
Experimental Protocols
Preparation of BBN Solution in Drinking Water
Materials:
-
This compound (BBN)
-
Sterile, purified water
-
Glass or amber water bottles
-
Appropriate Personal Protective Equipment (PPE): lab coat, double nitrile gloves, safety goggles
Procedure:
-
Perform all handling of BBN, including weighing and dilution, in a certified chemical fume hood or a Class II Type B biological safety cabinet.
-
To prepare a 0.05% BBN solution, dissolve 50 mg of BBN in 100 mL of drinking water. Adjust the volume as needed for the number of cages.
-
Protect the BBN solution from light by using amber bottles or by wrapping the bottles in aluminum foil, as nitrosamines can be light-sensitive.
-
Prepare fresh BBN-containing drinking water at least once a week.
Animal Husbandry and BBN Administration
Animal Models:
-
Commonly used mouse strains include C57BL/6, BALB/c, and FVB.[5]
-
Rats, such as Wistar and Sprague-Dawley strains, are also used.
-
Typically, 6- to 8-week-old mice are used for induction studies.[1]
Housing and Care:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and drinking water (containing BBN for the treatment group).
-
Monitor animal health daily, including body weight, water consumption, and any signs of distress or toxicity.[6]
-
Follow all institutional guidelines for animal care and use.
Administration Protocol:
-
Provide the BBN-containing drinking water as the sole source of drinking water for the duration of the administration period (e.g., 12 weeks).
-
Replace the BBN solution at least once a week.
-
After the BBN administration period, switch the animals back to regular drinking water for the remainder of the study.
Tumor Monitoring and Endpoint Analysis
Monitoring:
-
Palpate the lower abdomen of the mice weekly to check for the presence of palpable bladder masses, typically starting after the BBN administration period.
-
Monitor for clinical signs of bladder cancer, such as hematuria (blood in the urine).
Endpoint Analysis:
-
At the study endpoint, euthanize the animals according to approved protocols.
-
Perform a necropsy and carefully excise the urinary bladder.
-
Weigh the bladder and record any macroscopic observations, such as the presence, number, and size of tumors.
-
For histopathological analysis, fix the bladder in 10% neutral buffered formalin, process, and embed in paraffin. Section the bladder and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[1]
-
For molecular analysis, a portion of the bladder tissue can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent RNA, DNA, or protein extraction.[1]
RNA Isolation from Mouse Bladder Tissue
Materials:
-
TRIzol® reagent or similar RNA isolation kit
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer or bead beater
Procedure:
-
Homogenize the frozen bladder tissue (approximately 50-100 mg) in 1 mL of TRIzol® reagent.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol to precipitate the RNA. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet and resuspend in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
Protein Extraction from Mouse Bladder Tissue
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Homogenizer or bead beater
-
BCA protein assay kit
Procedure:
-
Homogenize the frozen bladder tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
-
Store the protein extract at -80°C for downstream applications such as Western blotting or proteomics.
Signaling Pathways and Experimental Workflows
BBN Metabolism and Carcinogenesis
BBN is metabolized in the liver to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is a proximate carcinogen. BCPN is then excreted in the urine and acts on the urothelium. The genotoxic effects of BBN and its metabolites lead to DNA damage and subsequent mutations, initiating the process of carcinogenesis.
Caption: BBN Metabolism and Carcinogenic Action.
Key Signaling Pathways in BBN-Induced Bladder Cancer
BBN-induced bladder cancer involves the alteration of several critical signaling pathways that control cell growth, proliferation, and survival. Mutations in the p53 and RAS genes are frequently observed. Additionally, pathways such as Notch, Hedgehog, and Wnt have been implicated in the deregulation of cellular processes.
Caption: Key Signaling Pathways in BBN-Induced Bladder Cancer.
Experimental Workflow for BBN-Induced Bladder Cancer Studies
The following diagram outlines the typical workflow for a study using the BBN-induced bladder cancer model.
Caption: Experimental Workflow for BBN-Induced Bladder Cancer Studies.
References
- 1. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic credentialing of murine carcinogen-induced urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 4. Exploring molecular genetics of bladder cancer: lessons learned from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carcinogen-induced bladder cancer in the FVB mouse strain is associated with glandular differentiation and increased Cd274/Pdl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProteomeXchange Dataset PXD054745 [proteomecentral.proteomexchange.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective carcinogen widely used in preclinical research to induce bladder cancer in animal models. Understanding the metabolic fate of BBN and accurately quantifying its presence and that of its metabolites in biological matrices is crucial for toxicological studies, drug efficacy testing, and biomarker discovery. The primary carcinogenic metabolite of BBN is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), formed through the oxidation of the hydroxyl group of BBN. This document provides detailed application notes and protocols for the detection and quantification of BBN and its metabolites using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for BBN and its metabolites depends on the specific research question, the biological matrix, and the required sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar metabolites like BCPN to increase their volatility. GC-MS offers excellent chromatographic separation and mass-based identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the sensitive and specific quantification of a wide range of compounds in complex biological matrices. It offers high throughput and can often analyze metabolites without derivatization.
Application Note 1: Quantification of BBN and BCPN in Urine by GC-MS
Principle: This method describes the determination of BBN and its major metabolite, BCPN, in urine samples. Following extraction, the samples are derivatized to increase the volatility of the analytes for GC-MS analysis. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
Experimental Protocol
1. Sample Preparation (Urine)
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter.
-
To a 1 mL aliquot of the supernatant, add an internal standard (e.g., N-nitrosodibutylamine-d18).
-
Perform a liquid-liquid extraction (LLE) by adding 5 mL of dichloromethane, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.
-
Carefully transfer the organic (lower) layer to a clean glass tube.
-
Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
For the analysis of BCPN, a derivatization step is necessary. Reconstitute the dried extract in 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ester of BCPN.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent single quadrupole MS.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis. Monitor characteristic ions for BBN and its derivatized metabolites.
3. Data Analysis and Quantification
-
Generate a calibration curve using standard solutions of BBN and derivatized BCPN of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
The results should be corrected for the recovery of the internal standard.
Quantitative Data Summary
| Parameter | BBN | BCPN (as TMS derivative) | Reference |
| Limit of Detection (LOD) | 1-5 ng/mL | 5-10 ng/mL | [1] |
| Limit of Quantification (LOQ) | 5-15 ng/mL | 15-30 ng/mL | [1] |
| Linearity Range | 5-500 ng/mL | 15-1000 ng/mL | [2] |
| Recovery | > 85% | > 80% | [2] |
Application Note 2: High-Sensitivity Analysis of BBN and Metabolites in Bladder Tissue using LC-MS/MS
Principle: This protocol details a highly sensitive and specific method for the simultaneous quantification of BBN and its polar metabolite BCPN in bladder tissue homogenates using LC-MS/MS. The method utilizes Multiple Reaction Monitoring (MRM) for selective detection and quantification.
Experimental Protocol
1. Sample Preparation (Bladder Tissue)
-
Excise bladder tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Weigh the frozen tissue (approximately 50-100 mg) and homogenize in 1 mL of ice-cold acetonitrile/water (1:1, v/v) containing an internal standard (e.g., BBN-d9).
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| BBN | 175.1 | 118.1 | 57.1 | 15 |
| BCPN | 189.1 | 132.1 | 71.1 | 20 |
| BBN-d9 (IS) | 184.2 | 127.1 | 66.1 | 15 |
(Note: These MRM transitions are suggested starting points and should be optimized for the specific instrument used.)
4. Data Analysis and Quantification
-
Construct calibration curves for BBN and BCPN using serially diluted standards.
-
Quantify the analytes based on the peak area ratios of the analyte to the internal standard.
Quantitative Data Summary
| Parameter | BBN | BCPN | Reference |
| Limit of Detection (LOD) | 0.1-0.5 ng/g tissue | 0.2-1.0 ng/g tissue | [3] |
| Limit of Quantification (LOQ) | 0.5-2.0 ng/g tissue | 1.0-5.0 ng/g tissue | [3] |
| Linearity Range | 0.5-200 ng/g tissue | 1.0-500 ng/g tissue | [3] |
| Recovery | > 90% | > 85% | [3] |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for BBN and metabolite analysis in tissue.
BBN-Induced Alterations in Cellular Signaling
BBN-induced bladder carcinogenesis is known to involve the alteration of key cellular signaling pathways, including the Wnt/β-catenin and p53 pathways.[4][5]
Wnt/β-catenin Signaling Pathway
Caption: BBN can promote β-catenin accumulation, a key event in Wnt signaling.
p53 Signaling Pathway
Caption: BBN induces DNA damage, activating the p53 pathway.
References
- 1. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Clinical Validation of a Highly Sensitive GC-MS Platform for Routine Urine Drug Screening and Real-Time Reporting of up to 212 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Establishing a BBN-Induced Urothelial Carcinoma Tumor Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing a chemically-induced urothelial carcinoma (UC) tumor model using N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). This model is a cornerstone in bladder cancer research, closely mimicking the histopathological and molecular characteristics of human muscle-invasive bladder cancer (MIBC), making it an invaluable tool for studying carcinogenesis, tumor progression, and for the preclinical evaluation of novel therapeutic agents.[1][2]
Introduction
The BBN-induced urothelial carcinoma model is a well-established and widely utilized preclinical model that recapitulates key features of human bladder cancer.[2] BBN, a potent and specific urothelial carcinogen, is typically administered to rodents in their drinking water, leading to the predictable development of tumors in the urinary bladder.[1][3] The resulting tumors progress through stages of hyperplasia, dysplasia, carcinoma in situ (CIS), and ultimately invasive carcinoma, mirroring the progression of human disease.[3][4]
Genomically, BBN-induced tumors in mice exhibit a high mutational burden with frequent mutations in genes such as Trp53, Kmt2d, and Kmt2c, which are also commonly mutated in human MIBC.[5][6] This molecular resemblance, particularly to the basal subtype of human bladder cancer, underscores the clinical relevance of this model.[6]
Data Presentation: Quantitative Outcomes
The incidence, multiplicity, and latency of BBN-induced urothelial carcinoma can vary depending on the experimental parameters. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Tumor Incidence in BBN-Induced Mouse Models
| Mouse Strain | BBN Concentration | Duration of BBN Administration | Time to Observation | Tumor Incidence (%) | Histopathological Findings |
| C57BL/6 | 0.05% | 10 weeks | 9 weeks | 74% | Cancer |
| C57BL/6 | 0.05% | 12 weeks | 12 weeks | Not specified | Non-invasive tumors |
| FVB | 0.05% | 12 weeks | 12 weeks | Not specified | Muscle-invasive bladder cancer with squamous and/or glandular differentiation |
| C57BL/6NTac (male and female) | 0.1% | Continuous | 20 weeks | Not specified | Spontaneous primary tumors in the bladder |
| C57BL/6NTac (male and female) | 0.1% | Continuous | 28-36 weeks | Not specified | High-grade muscle-invasive disease |
Table 2: Timeline of Pathological Changes in C57BL/6J Male Mice with 0.05% BBN
| Duration of BBN Treatment | Key Histopathological Observations |
| 2 weeks | Robust inflammation |
| 4 weeks | Dysplasia |
| 12 weeks | Carcinoma in situ (CIS)-like histology |
| 16 weeks | Tumor formation |
| 20 weeks | Invasive carcinoma |
| 25 weeks | Further tumor progression |
Experimental Protocols
Animal Models
The most commonly used animal models for BBN-induced urothelial carcinoma are mice, with the C57BL/6 strain being frequently reported.[5] However, other strains such as BALB/c and FVB have also been used and can exhibit different susceptibilities and tumor characteristics.[7][8] Six-to-eight-week-old mice are typically used for these studies.[1]
BBN Administration Protocol
A detailed protocol for the induction of urothelial carcinoma using BBN administered in drinking water is provided below.
Materials:
-
This compound (BBN)
-
Drinking water (autoclaved or sterile)
-
Opaque drinking water bottles to protect BBN from light
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. BBN is a carcinogen and should be handled with care in a designated area.
Procedure:
-
Preparation of BBN Solution:
-
To prepare a 0.05% BBN solution, dissolve 50 mg of BBN in 100 mL of drinking water.
-
To prepare a 0.1% BBN solution, dissolve 100 mg of BBN in 100 mL of drinking water.
-
Prepare the BBN solution fresh twice a week.
-
-
Administration to Mice:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and the BBN-containing drinking water.
-
Replace the BBN solution in the opaque drinking bottles twice weekly.
-
The typical duration of BBN administration is 12 weeks.[1] Following this induction period, the mice are returned to regular drinking water.
-
Tumor Monitoring
Regular monitoring of the animals is crucial to assess tumor development and overall health.
Methods:
-
Weekly Abdominal Palpation: Gently palpate the lower abdomen of the mice to detect the presence of a palpable bladder mass.[2]
-
Hematuria Monitoring: Visually inspect the bedding for signs of blood in the urine.
-
Body Weight Measurement: Record the body weight of each mouse weekly to monitor for signs of cachexia.
-
Magnetic Resonance Imaging (MRI): For a more detailed and quantitative assessment of tumor burden, MRI can be employed. This technique allows for the visualization and measurement of tumor size and stage non-invasively.[9]
Endpoint and Histopathological Analysis
Tumors are expected to develop approximately 8 weeks after the cessation of the BBN regimen.[1]
Procedure:
-
Euthanasia and Bladder Excision: At the study endpoint, euthanize the mice according to approved institutional guidelines. Carefully dissect and excise the urinary bladder.
-
Gross Examination: Examine the bladder for any visible tumors or abnormalities. The bladder weight can be recorded as an initial measure of tumor burden.
-
Tissue Processing:
-
For histopathological analysis, fix the bladder in 10% neutral buffered formalin.
-
For molecular analysis (RNA, DNA, protein), a portion of the bladder tissue can be snap-frozen in liquid nitrogen and stored at -80°C.[1]
-
-
Histopathology:
-
Embed the formalin-fixed bladder tissue in paraffin (B1166041) and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
An experienced pathologist should evaluate the H&E stained sections to assess the histopathological stage of the lesions, which can range from simple hyperplasia, nodular hyperplasia, dysplasia, carcinoma in situ, to invasive carcinoma.[3]
-
The grading of urothelial carcinomas is typically performed according to the World Health Organization/International Society of Urologic Pathology (WHO/ISUP) classification system, which categorizes non-invasive papillary tumors into papilloma, papillary urothelial neoplasm of low malignant potential (PUNLMP), low-grade papillary urothelial carcinoma, and high-grade papillary urothelial carcinoma.[10]
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical experimental workflow for establishing a BBN-induced urothelial carcinoma model.
Key Signaling Pathways in Urothelial Carcinoma
Mutations in the TP53 and FGFR3 genes are frequent and often mutually exclusive events in urothelial carcinoma, defining two distinct molecular pathways. The diagram below illustrates these alternative pathways.
References
- 1. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carcinogen-induced bladder cancer in the FVB mouse strain is associated with glandular differentiation and increased Cd274/Pdl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 10. Influence of total dose and dose schedule on induction of urinary bladder cancer in the mouse by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN or OH-BBN) is a potent and selective chemical carcinogen widely used in preclinical research to induce urothelial carcinoma, particularly bladder cancer, in animal models. The resulting tumors closely mimic the histopathological and molecular characteristics of human muscle-invasive bladder cancer (MIBC), making the BBN model an invaluable tool for studying carcinogenesis, tumor progression, and for the evaluation of novel therapeutic interventions.
While the most common route of BBN administration for inducing primary bladder tumors is oral, through drinking water, subcutaneous models are critical for studies where controlled tumor growth at a specific site is required, such as in efficacy studies of targeted therapies or immunotherapies. This document provides detailed protocols for the establishment of a subcutaneous tumor model using BBN-induced bladder cancer cells through a two-stage process: initial tumor induction via oral administration of BBN, followed by the subcutaneous implantation of the primary tumor tissue into syngeneic hosts.
Data Presentation
Table 1: Dose-Response of BBN-Induced Bladder Cancer in Rats
| BBN Concentration in Drinking Water | Tumor Incidence (Papilloma + Carcinoma) | Latency (Weeks to first tumor) |
| 50 ppm (0.005%) | 100% | ~40 |
| 10 ppm (0.001%) | 76.7% | ~60 |
| 5 ppm (0.0005%) | 20.0% | >80 |
| 1 ppm (0.0001%) | 6.9% (papilloma only) | >100 |
Data compiled from dose-response studies in male F344 rats.[1]
Table 2: Histopathological Progression of BBN-Induced Urothelial Lesions in Mice
| Duration of BBN Administration (0.05%) | Predominant Histopathological Findings | Incidence of Invasive Carcinoma |
| 4 weeks | Simple Hyperplasia, Mild to Moderate Dysplasia | 0% |
| 8 weeks | Moderate to Severe Dysplasia, Carcinoma in situ (CIS) | Low |
| 12 weeks | Carcinoma in situ (CIS), Early Invasion | Increasing |
| 16-20 weeks | Muscle-Invasive Carcinoma | High |
Timeline and findings can vary based on mouse strain and substrain.[2][3]
Table 3: Histopathological Scoring of BBN-Induced Bladder Lesions
| Score | Description of Urothelial Lesion |
| 0 | Normal urothelium |
| 1 | Simple hyperplasia |
| 2 | Nodular or papillary hyperplasia |
| 3 | Dysplasia |
| 4 | Carcinoma in situ (CIS) |
| 5 | Invasive carcinoma |
This scoring system is a simplified representation adapted from various histopathological evaluation protocols for BBN-induced bladder cancer.[4]
Experimental Protocols
Protocol 1: Induction of Primary Bladder Tumors via Oral Administration of BBN
This protocol details the induction of primary urothelial carcinoma in mice, which will then be used for subcutaneous implantation.
Materials:
-
This compound (BBN)
-
Drinking water (autoclaved or sterile)
-
Amber-colored water bottles
-
Animal caging and husbandry supplies
-
Personal Protective Equipment (PPE): lab coat, double nitrile gloves, safety goggles
Procedure:
-
Animal Model: Use 6-8 week old male C57BL/6 mice. Male mice are often used due to a higher incidence and shorter latency of bladder tumor development compared to females.
-
BBN Solution Preparation:
-
Caution: BBN is a potent carcinogen and should be handled in a certified chemical fume hood.
-
Prepare a 0.05% to 0.1% (w/v) solution of BBN in drinking water. For example, to make a 0.05% solution, dissolve 50 mg of BBN in 100 mL of drinking water.
-
Store the BBN solution in amber-colored bottles to protect it from light.
-
-
Administration:
-
Provide the BBN-containing drinking water to the mice ad libitum.
-
Replace the BBN solution twice weekly.
-
Continue BBN administration for 12 to 20 weeks. The duration can be adjusted based on the desired tumor stage.
-
-
Monitoring:
-
Monitor the animals' health daily, including body weight, water consumption, and general appearance.
-
After approximately 12 weeks, begin to monitor for signs of bladder tumors, such as hematuria (blood in urine) or palpable abdominal masses.
-
-
Tumor Harvesting:
-
Euthanize the mice when tumors are detected or at the pre-determined experimental endpoint.
-
Aseptically dissect the bladder and place it in a sterile petri dish containing ice-cold phosphate-buffered saline (PBS).
-
Protocol 2: Subcutaneous Implantation of BBN-Induced Bladder Tumor Tissue
This protocol describes the establishment of a subcutaneous tumor model using tissue from the primary bladder tumors induced in Protocol 1.
Materials:
-
Primary BBN-induced bladder tumor
-
Syngeneic recipient mice (e.g., 6-8 week old male C57BL/6)
-
Sterile surgical instruments (scalpels, forceps)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Electric razor or depilatory cream
-
Surgical skin disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Wound clips or sutures
Procedure:
-
Tumor Preparation:
-
In a sterile environment (e.g., a laminar flow hood), excise the primary bladder tumor.
-
Remove any non-tumorous tissue.
-
Mince the tumor tissue into small fragments (approximately 1-2 mm³).
-
-
Recipient Animal Preparation:
-
Anesthetize the recipient mouse.
-
Shave the hair from the desired injection site (typically the flank).
-
Disinfect the skin with an appropriate surgical scrub.
-
-
Subcutaneous Implantation:
-
Using forceps, create a small subcutaneous pocket by gently separating the skin from the underlying fascia.
-
Place a single tumor fragment into the subcutaneous pocket.
-
Alternatively, a trocar can be used to implant the tumor fragment.
-
-
Wound Closure:
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animal for recovery from anesthesia and for any signs of post-operative complications.
-
Tumor growth can be monitored by palpation and measurement with calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Euthanize the animals when the tumors reach the pre-determined humane endpoint (e.g., tumor size, ulceration, or signs of distress).
-
Visualizations
Caption: Workflow for the generation of a subcutaneous BBN-induced bladder cancer model.
Caption: Key signaling alterations in BBN-induced bladder carcinogenesis.
References
- 1. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-TEA Analysis of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent bladder carcinogen extensively used in experimental models to study urinary bladder carcinogenesis.[1] Understanding its metabolic fate is crucial for elucidating its mechanism of action and for developing potential preventative or therapeutic strategies. The primary analytical challenge lies in the sensitive and selective detection of BBN and its metabolites in complex biological matrices. Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive method for the detection of N-nitroso compounds.[2][3] The TEA detector is highly selective for the nitroso functional group, minimizing interference from the sample matrix.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the analysis of BBN metabolites using GC-TEA, including sample preparation, derivatization, and instrument parameters.
Metabolic Pathway of BBN
BBN is an indirect carcinogen that is metabolized primarily in the liver to its active carcinogenic form.[1] The main urinary metabolite is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[5][6] BCPN is formed through the oxidation of the terminal hydroxyl group of BBN.[1] Further metabolism of BCPN can occur via β-oxidation, leading to the formation of several minor metabolites.[5][6][7] Recent studies also suggest a role for the gut microbiome in the conversion of BBN to BCPN.[8] Unchanged BBN is typically not detected in the urine.[5][6]
Experimental Protocols
Sample Preparation (Urine)
Given that the primary metabolites of BBN are excreted in urine, the following protocol outlines a general procedure for their extraction.
Materials:
-
Urine sample
-
Dichloromethane (DCM)
-
Methanol
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Collect a 24-hour urine sample from the experimental animal.
-
To a 10 mL aliquot of the urine sample in a centrifuge tube, add 1 g of NaCl and vortex to dissolve.
-
Perform a liquid-liquid extraction by adding 10 mL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a temperature not exceeding 40°C.
-
The concentrated extract is now ready for derivatization.
Derivatization
The carboxylic acid and hydroxyl groups of BBN metabolites are polar and require derivatization to increase their volatility for GC analysis.[9] Silylation is a common derivatization technique for these functional groups.[10]
Materials:
-
Concentrated sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Transfer 100 µL of the concentrated sample extract to a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to the dried residue and vortex to dissolve.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature before GC-TEA analysis.
GC-TEA Analysis
The following are suggested starting conditions for the GC-TEA analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Ellutia 200 Series GC or equivalent |
| Detector | Ellutia 810 Series TEA or equivalent |
| Injector | Splitless mode (0.8 min split time), 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| TEA Pyrolyzer | 500°C |
| TEA Interface | 250°C |
| Ozone | On |
| Vacuum | ~1.0 Torr |
Quantitative Data Summary
| Parameter | Expected Range | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Dependent on sample matrix and instrument sensitivity. |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/mL | Typically 3 times the LOD. |
| Linearity (r²) | > 0.995 | A linear calibration curve should be established over the expected concentration range of the metabolites. |
| Recovery | 80 - 120% | Should be assessed by spiking known concentrations of analytical standards into blank matrix samples before extraction. |
| Precision (RSD%) | < 15% | Replicate analyses of quality control samples should be performed to assess the repeatability of the method. |
Experimental Workflow
The overall workflow for the GC-TEA analysis of BBN metabolites is summarized in the following diagram.
Concluding Remarks
The GC-TEA methodology provides a robust, selective, and sensitive approach for the analysis of BBN and its metabolites. The protocols and information provided herein serve as a comprehensive guide for researchers in the fields of toxicology, pharmacology, and drug development. Adherence to good laboratory practices, including proper method validation, is essential for obtaining accurate and reliable results.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. filab.fr [filab.fr]
- 3. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Identifying nitrosamines in pharmaceutical products [manufacturingchemist.com]
- 5. Metabolic fate of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METABOLIC FATE OF this compound IN THE RAT [jstage.jst.go.jp]
- 7. Metabolic fate of this compound homologs in the rat, in relation to their organotropic carcinogenicity to the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut microbiome and bladder cancer: A new link through nitrosamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Studying Muscle-Invasive Bladder Cancer Using a BBN-Induced Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) carcinogen-induced rodent model to study muscle-invasive bladder cancer (MIBC). This model is a valuable preclinical tool as it recapitulates many of the key histological and molecular features of human MIBC.[1][2][3][4]
Introduction
Urinary bladder cancer is a significant global health issue, with muscle-invasive bladder cancer representing a substantial portion of new diagnoses and carrying a poor prognosis.[1][2] The development of effective therapies for MIBC is hindered by the limited availability of animal models that accurately mimic the human disease. The BBN-induced bladder cancer model has emerged as a robust and widely used system for studying bladder carcinogenesis, progression, and for evaluating novel therapeutic strategies.[2][5] BBN, a nitrosamine (B1359907) compound found in tobacco smoke, effectively and specifically induces urothelial carcinoma in the bladder of rodents when administered in drinking water.[2][5] The resulting tumors exhibit molecular and histological characteristics that closely resemble human MIBC, particularly the basal subtype.[2][3]
Applications
The BBN-induced MIBC model is a versatile platform with a broad range of applications in bladder cancer research and drug development:
-
Carcinogenesis Studies: Elucidating the molecular and cellular events that drive the initiation and progression of bladder cancer.
-
Preclinical Drug Evaluation: Testing the efficacy and safety of novel therapeutic agents, including chemotherapy, targeted therapy, and immunotherapy.[6]
-
Biomarker Discovery: Identifying novel diagnostic, prognostic, and predictive biomarkers for MIBC.
-
Investigation of Tumor Microenvironment: Studying the complex interactions between tumor cells, immune cells, and the surrounding stroma.
-
Combination Therapy Studies: Evaluating the synergistic effects of different treatment modalities.
Experimental Protocols
Protocol 1: Induction of Muscle-Invasive Bladder Cancer in Mice using BBN
This protocol details the induction of MIBC in mice through the oral administration of BBN in drinking water.
Materials:
-
This compound (BBN) (e.g., TCI Chemicals, Cat # B0938)
-
Sterile drinking water
-
Animal housing and husbandry equipment
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation of BBN Solution:
-
Handle BBN with extreme caution in a chemical fume hood, as it is a potent carcinogen.
-
Prepare a 0.05% or 0.1% (w/v) BBN solution in sterile drinking water.[1][5] For example, to prepare a 0.05% solution, dissolve 50 mg of BBN in 100 mL of drinking water.
-
Protect the solution from light by using amber-colored water bottles or by wrapping the bottles in aluminum foil.
-
Prepare fresh BBN solution weekly.
-
-
Animal Acclimatization:
-
Upon arrival, allow the mice to acclimatize to the animal facility for at least one week before starting the experiment.
-
-
BBN Administration:
-
Monitoring Tumor Development:
-
After the BBN administration period, switch the mice back to regular drinking water.
-
Tumors are expected to develop approximately 8 weeks after the cessation of BBN treatment.[1]
-
Monitor the animals regularly for clinical signs of tumor development, such as hematuria (blood in urine) and palpable abdominal masses.
-
Weekly abdominal palpations can be performed to monitor bladder tumor formation.[5]
-
-
Tissue Collection and Analysis:
-
Euthanize the mice at the desired experimental endpoint.
-
Dissect the urinary bladder and surrounding tissues.
-
Half of the bladder can be fixed in 10% neutral buffered formalin for histological analysis (Hematoxylin and Eosin staining), while the other half can be snap-frozen in liquid nitrogen for molecular analysis (RNA, DNA, and protein extraction).[1]
-
Protocol 2: Histopathological and Molecular Analysis of BBN-Induced Bladder Tumors
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) bladder tissue sections
-
Hematoxylin and Eosin (H&E) staining reagents
-
Immunohistochemistry (IHC) reagents (e.g., antibodies against Ki67, Cyclin D1)
-
RNA/DNA/Protein extraction kits
-
qRT-PCR and sequencing reagents
Procedure:
-
Histopathological Examination:
-
Process the formalin-fixed bladder tissues for paraffin (B1166041) embedding and sectioning.
-
Stain the sections with H&E to assess tumor morphology, grade, and stage of invasion (e.g., non-muscle invasive vs. muscle-invasive).[1]
-
An experienced pathologist should evaluate the histological changes, which can range from urothelial dysplasia to invasive carcinoma with squamous or glandular differentiation.[1]
-
-
Immunohistochemistry (IHC):
-
Perform IHC on FFPE sections to analyze the expression of specific protein markers.
-
For example, staining for Ki67 and Cyclin D1 can be used to assess cell proliferation.[7]
-
-
Molecular Analysis:
-
Extract RNA, DNA, and protein from the frozen bladder tissue samples.[1]
-
Gene Expression Analysis: Use qRT-PCR or RNA sequencing (RNA-seq) to analyze the expression levels of genes associated with bladder cancer, such as markers for basal (e.g., Cd44, Cdh3, Krt5, Krt14) and luminal subtypes.[2]
-
Mutation Analysis: Perform whole-exome sequencing (WES) to identify somatic mutations in key driver genes like Trp53, Kmt2c, and Kmt2d.[2][3]
-
Data Presentation
Quantitative Data from BBN-Induced MIBC Models
| Parameter | Mouse Strain | BBN Concentration | Duration of BBN Treatment | Time to Tumor Onset | Tumor Incidence | Key Molecular Alterations | Reference |
| Tumorigenesis | C57BL/6 | 0.05% - 0.1% | 12 weeks | ~20 weeks (8 weeks post-BBN) | High | High-grade invasive tumors | [1] |
| Tumorigenesis | C57BL/6 | 0.1% | Up to 36 weeks | 28-36 weeks for MIBC | High | Muscle-invasive urothelial carcinoma | [5] |
| Tumorigenesis | FVB | 0.05% | 12-16 weeks | Not specified | High | Muscle-invasive bladder cancer with squamous/glandular differentiation | [8] |
| Mutation Frequency | C57BL/6 | Not specified | Not specified | Not specified | Not specified | Trp53 (80%), Kmt2d (70%), Kmt2c (90%), Hmcn1 (90%), Arid1a (30%) | [3][5] |
| Drug Efficacy | Wistar Rats | 0.05% | 8 weeks | Not specified | Not specified | Inhibition of tumor incidence with 5-FU, carbazilquinone, vincristine, cisplatin | [6] |
| Drug Efficacy | Fisher Rats | 150mg/dose (gavage) | 8 weeks | 40-50 weeks | 75-87% (large tumors) | Tumor growth inhibition with apalutamide | [7] |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key molecular pathways in BBN-induced MIBC.
Caption: Experimental workflow for BBN-induced MIBC model.
References
- 1. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Bladder Cancer Induced by N-Butyl-N-(4-Hydroxybutyl)-Nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 6. Effects of single chemotherapeutic agents on development of urinary bladder tumor induced by N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Carcinogen-induced bladder cancer in the FVB mouse strain is associated with glandular differentiation and increased Cd274/Pdl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective carcinogen widely used in biomedical research to induce urinary bladder cancer in animal models, particularly rodents.[1][2] This compound's ability to reliably produce tumors that histologically and molecularly resemble human muscle-invasive bladder cancer makes it an invaluable tool for studying bladder carcinogenesis, evaluating potential chemopreventive agents, and testing novel therapeutic strategies.[3][4]
These application notes provide detailed protocols for the safe handling and preparation of BBN solutions for experimental use. Adherence to these guidelines is crucial to ensure experimental reproducibility and, most importantly, the safety of laboratory personnel.
Safety Precautions and Handling
BBN is a suspected human carcinogen and is harmful if swallowed.[3][5] Appropriate personal protective equipment (PPE) and engineering controls must be used at all times when handling this compound.
-
Engineering Controls: All work involving BBN, including weighing, reconstitution, and dilution, should be performed in a certified chemical fume hood or a Class II Type B biological safety cabinet.[6] The work area should be covered with absorbent pads to contain any potential spills.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Double nitrile gloves or other compatible chemical-resistant gloves are mandatory.[6]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[7]
-
Lab Coat: A lab coat is required, and sleeve covers are recommended to protect the forearms.[6]
-
Respiratory Protection: For handling the pure compound or in case of a spill, a respirator with an appropriate filter (e.g., type ABEK) should be used.[7]
-
-
Spill and Waste Disposal: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, absorbent pads) and place it in a sealed container for chemical waste disposal.[6] Decontaminate the spill area with a detergent solution followed by water.[6] All BBN waste, including contaminated PPE and animal bedding, must be disposed of as hazardous chemical waste according to institutional guidelines.[6]
Physicochemical and Storage Information
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈N₂O₂ | [8] |
| Molecular Weight | 174.24 g/mol | [8] |
| Appearance | Dark red liquid | [1][8] |
| Solubility | Water soluble[1], Soluble in DMSO (35 mg/mL)[4] | |
| Storage (Pure) | 2-8°C, protected from light[7] | |
| Storage (Solutions) | Store at 2-8°C, protected from light. Aqueous solutions should be freshly prepared. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[9] |
Experimental Protocols
Preparation of 0.05% BBN Solution for Oral Administration in Drinking Water
This is the most common method for inducing bladder cancer in rodents.[3][5]
Materials:
-
This compound (BBN)
-
Sterile, deionized water
-
Calibrated scale
-
Chemical fume hood
-
Appropriate PPE (see section 2)
-
Sterile, light-protecting water bottles (e.g., amber or covered with aluminum foil)[10][11]
-
Stir plate and stir bar
Protocol:
-
Perform all steps in a certified chemical fume hood.
-
Don appropriate PPE.
-
Weighing BBN: Carefully weigh the required amount of BBN. For example, to prepare 200 mL of a 0.05% (w/v) solution, you will need 0.1 g of BBN.
-
Calculation: 0.05 g BBN / 100 mL water = X g BBN / 200 mL water
-
X = (0.05 * 200) / 100 = 0.1 g
-
-
Dissolving BBN: Add the weighed BBN to a sterile beaker containing the desired volume of deionized water (e.g., 200 mL).
-
Mixing: Place the beaker on a stir plate with a stir bar and mix until the BBN is completely dissolved. The solution will have a yellowish tint.
-
Transfer to Water Bottles: Carefully transfer the 0.05% BBN solution into light-protecting animal water bottles.
-
Labeling: Clearly label the bottles with "0.05% BBN," the preparation date, and a biohazard symbol.
-
Administration: Provide the BBN-containing water to the animals ad libitum. The solution should be replaced with a freshly prepared solution at least once a week.[11]
Experimental Workflow for BBN Administration in Drinking Water
Caption: Workflow for preparing and administering BBN in drinking water.
Mechanism of Action and Signaling Pathways
BBN is an indirect carcinogen that requires metabolic activation to exert its effects.[12] After oral administration, BBN is metabolized, primarily by gut microbes, into its active form, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[9] BCPN is then excreted in the urine and comes into contact with the urothelium, where it acts as a potent DNA alkylating agent, leading to DNA damage.[6][12]
This DNA damage initiates a cascade of molecular events that can lead to malignant transformation of the urothelial cells. Key signaling pathways implicated in BBN-induced bladder carcinogenesis include:
-
DNA Damage Response: BCPN-induced DNA adducts trigger the DNA damage response, leading to the activation of the p53 tumor suppressor pathway.[3][7] This results in the upregulation of downstream targets like p21 (cell cycle arrest) and Bax (apoptosis) in an attempt to repair the damage or eliminate mutated cells.[3]
-
Oncogene Activation: BBN exposure leads to the increased expression of oncogenes such as c-Ha-ras and c-myc, which promote cell proliferation and survival.[8]
-
Pro-survival Signaling: The PI3K/Akt/mTOR and MAPK signaling pathways, which are critical regulators of cell growth, proliferation, and survival, are often hyperactivated in BBN-induced bladder tumors.[2]
-
Hormonal Influence: Androgen receptor (AR) signaling plays a crucial role in promoting the development of BBN-induced bladder tumors.[10]
Signaling Pathways in BBN-Induced Bladder Carcinogenesis
Caption: Key signaling pathways in BBN-induced bladder carcinogenesis.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BBN as an Urothelial Carcinogen | In Vivo [iv.iiarjournals.org]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. DNA Methylome Changes of Muscle- and Neuronal-Related Processes Precede Bladder Cancer Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of Androgen Receptor Signaling in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: map04151 [kegg.jp]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Histopathological Examination of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)-Induced Urothelial Lesions
Introduction
The N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) induced bladder cancer model is a cornerstone in urological oncology research. This chemically-induced carcinogenesis model in rodents, particularly mice and rats, effectively recapitulates the histopathological and molecular characteristics of human muscle-invasive bladder cancer (MIBC).[1][2] BBN, a nitrosamine (B1359907) compound found in tobacco smoke, specifically induces urothelial carcinoma, making it an invaluable tool for studying bladder cancer pathogenesis, progression, and for the preclinical evaluation of novel therapeutic and preventive strategies.[3][4][5] These application notes provide detailed protocols for inducing urothelial lesions using BBN, subsequent histopathological processing and examination, and an overview of the key molecular pathways involved.
Section 1: Experimental Protocols
Animal Model Selection
The choice of rodent species and strain is critical as it significantly influences susceptibility to BBN, the timeline of tumor development, and the resulting histopathological phenotype.[3][6]
-
Mice: C57BL/6 and FVB strains are commonly used. C57BL/6 mice typically develop high-grade, invasive tumors with genetic alterations similar to human MIBC.[1][7] FVB mice have been shown to develop muscle-invasive tumors more rapidly, often with squamous and glandular differentiation.[6] Male mice are generally more susceptible and develop tumors earlier than females.[2]
-
Rats: Wistar and F344 rats are frequently used models. Rats tend to develop papillary, non-invasive tumors before progressing to invasive disease, and the required exposure period to BBN is generally longer than in mice.[3]
BBN Administration Protocol
The most common and reliable method for BBN administration is ad libitum in drinking water.[1][4]
-
Carcinogen Preparation: Prepare a stock solution of BBN. For a 0.05% solution, dissolve 500 mg of BBN in 1 liter of drinking water. Protect the solution from light.
-
Administration: Provide the BBN-containing water to the animals (6-8 week old mice are recommended) in opaque bottles to prevent degradation.[1] Replace the solution 2-3 times per week.
-
Duration:
-
Mice: Continuous administration of 0.05% - 0.1% BBN for 12-20 weeks is typically sufficient to induce MIBC.[1][7] Tumors are expected to develop within weeks after the cessation of BBN treatment.[1]
-
Rats: A longer exposure period of at least 20 weeks with 0.05% BBN is often required to induce macroscopic lesions.[3]
-
-
Animal Monitoring: Monitor the animals' health, body weight, and water consumption regularly.
Tissue Collection and Processing Protocol
-
Euthanasia: At the experimental endpoint, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Bladder Dissection: Immediately dissect the urinary bladder. Note any macroscopic abnormalities such as nodules, masses, or thickening of the bladder wall.[3]
-
Fixation: Gently empty the bladder of urine. For optimal fixation, either inflate the bladder with 10% neutral buffered formalin (NBF) or open it longitudinally before immersion in 10% NBF for 24 hours.
-
Processing: After fixation, process the tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides for staining.
Hematoxylin and Eosin (H&E) Staining Protocol
H&E staining is the standard method for evaluating tissue morphology.
-
Deparaffinization & Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in distilled water.
-
Hematoxylin Staining: Stain with Hematoxylin solution to stain cell nuclei blue/purple.
-
Differentiation: Briefly dip in acid alcohol to remove excess stain.
-
Bluing: Rinse in running tap water or a bluing agent to turn the nuclei blue.
-
Eosin Staining: Counterstain with Eosin Y solution to stain cytoplasm and extracellular matrix in shades of pink.
-
Dehydration & Mounting: Dehydrate the sections through graded ethanol and xylene. Mount a coverslip using a permanent mounting medium.
Section 2: Histopathological Evaluation and Data Presentation
Histopathological evaluation should be performed by an experienced pathologist in a blinded manner.[5] The lesions are classified based on the World Health Organization (WHO) classification of human urothelial tumors.[5]
Spectrum of BBN-Induced Lesions
The BBN model produces a progressive spectrum of urothelial lesions:[5][8][9]
-
Normal Urothelium: 3-4 layers of uniform urothelial cells with distinct umbrella cells.
-
Reactive Atypia: Mild nuclear changes, often associated with inflammation, without significant loss of polarity.[8]
-
Hyperplasia: An increase in the number of urothelial cell layers (typically >5) with minimal cytological atypia. It can be simple (flat) or nodular.[3]
-
Dysplasia: Characterized by disordered cell maturation, nuclear atypia, and loss of polarity, but not fulfilling the criteria for carcinoma in situ.
-
Carcinoma in Situ (CIS): A flat lesion containing cells with marked cytological atypia, large irregular nuclei, loss of cell polarity, and increased mitotic figures, confined to the urothelium.[10]
-
Non-Invasive Papillary Carcinoma: Finger-like projections of urothelium with a fibrovascular core, showing cytological and architectural features of malignancy but without invasion.[3]
-
Invasive Carcinoma: Malignant urothelial cells breaching the basement membrane and invading the lamina propria or the deeper muscularis propria.[3] This is the hallmark of advanced disease in this model.
-
Divergent Differentiation: Tumors may also exhibit features of squamous or glandular differentiation.[6][7]
Quantitative Data and Analysis
Presenting histopathological findings quantitatively is crucial for comparing experimental groups.
Table 1: Histopathological Scoring System for BBN-Induced Lesions This scoring system, adapted from published reports, allows for the quantification of bladder pathology.[10][11]
| Feature | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Inflammation | No infiltrate | Mild, focal infiltrate | Moderate, multifocal infiltrate | Moderate, diffuse infiltrate | Severe, diffuse infiltrate |
| Hyperplasia | Normal (<5 layers) | Mild (5-7 layers) | Moderate (8-10 layers) | Severe (>10 layers) | Papillary formation |
| Dysplasia/CIS | Normal urothelium | Mild Dysplasia | Moderate Dysplasia | Severe Dysplasia | Carcinoma in Situ (CIS) |
| Invasion | No invasion | Invasion into lamina propria | Invasion into superficial muscle | Invasion into deep muscle | Invasion through bladder wall |
Table 2: Chronological Development of Urothelial Lesions in BBN-Treated Mice This table provides a general timeline for the appearance of different lesions in mice continuously exposed to BBN.[9][12]
| Weeks of BBN Exposure | Predominant Histopathological Findings |
| 4-8 Weeks | Simple Hyperplasia, Mild Inflammation[9] |
| 8-12 Weeks | Nodular Hyperplasia, Dysplasia[9] |
| 12-20 Weeks | Severe Dysplasia, Carcinoma in Situ (CIS)[9] |
| >20 Weeks | Invasive Carcinoma (Muscle-Invasive)[9][12] |
Table 3: Example Tumor Incidence Data This table illustrates how to present tumor incidence data from a hypothetical study.
| Treatment Group | Duration | Number of Animals | Tumor Incidence (%) | Muscle-Invasive Tumors (%) |
| Control (Water) | 20 Weeks | 10 | 0% | 0% |
| BBN (0.05%) | 20 Weeks | 10 | 90% | 70% |
| BBN + Drug X | 20 Weeks | 10 | 40% | 20% |
Section 3: Molecular Pathways in BBN-Induced Carcinogenesis
Key Signaling Pathways
The BBN model is characterized by the dysregulation of signaling pathways that are also critical in human bladder cancer.
-
p53 Pathway: BBN is a genotoxic agent that causes DNA damage.[3] This damage activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis to eliminate damaged cells.[13] Mutations in the Trp53 gene are very common in BBN-induced tumors (around 80%), mirroring a key feature of human MIBC.[2][7]
-
Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. It works cooperatively with p53 to protect the bladder from BBN-induced carcinogenesis, partly by detoxifying BBN metabolites.[13]
-
Metabolic Reprogramming: BBN-induced lesions exhibit significant metabolic changes, including the enrichment of glycolysis, the TCA cycle, and lipid metabolism pathways, indicating a metabolic shift to support rapid cell proliferation.[14]
Genetic Alterations
Genomic analyses of BBN-induced tumors have revealed a mutational landscape that closely resembles human basal-subtype MIBC.[15] Frequently mutated genes include:
Section 4: Visualizations
Caption: Experimental workflow for BBN-induced bladder carcinogenesis studies.
Caption: BBN metabolism and mechanism of carcinogenic action in the bladder.
References
- 1. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinogen-induced bladder cancer in the FVB mouse strain is associated with glandular differentiation and increased Cd274/Pdl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - BBN-induced bladder carcinogenesis in rodents. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Metabolomic credentialing of murine carcinogen-induced urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
factors affecting BBN-induced tumor incidence in animal models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) model of bladder carcinogenesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BBN-induced tumor incidence is lower than expected compared to published studies. What are the potential causes?
A1: Discrepancies in tumor incidence in BBN models can arise from several factors. Here's a checklist of potential issues to troubleshoot:
-
Animal-Related Factors:
-
Species and Strain: Susceptibility to BBN-induced tumors varies significantly between species and strains. For instance, in mice, FVB mice are more likely to develop invasive bladder cancer after 12 weeks of BBN exposure compared to C57BL/6 mice.[1] Rat strains like Wistar, Sprague-Dawley, and Fisher are commonly used.
-
Sex: Males of most species, including mice and rats, exhibit a higher incidence and earlier onset of BBN-induced bladder cancer.[2][3][4] In mice, 100% of males developed carcinoma in situ (CIS) or invasive disease at 12 weeks post-BBN, while only 40% of females did.[2] This disparity is linked to androgen receptor signaling.[4][5][6]
-
Age: The age of the animals at the start of BBN administration can influence tumor development. Most protocols initiate treatment in mice aged six to eight weeks.[7][8]
-
-
BBN Administration:
-
Dose and Concentration: The concentration of BBN in drinking water directly impacts tumor incidence. Common concentrations range from 0.05% to 0.1%.[7][8] A dose-response relationship has been established, with higher doses leading to higher and earlier tumor development.[9][10][11]
-
Duration and Schedule: The length of BBN administration is critical. A common protocol involves 12 weeks of BBN treatment, with tumors expected 8 weeks after cessation.[7] The administration schedule can also affect outcomes; for the same total dose, more frequent administration of smaller doses can be more effective at inducing tumors.[9][10]
-
Route of Administration: While oral administration in drinking water is most common, other methods like gavage, subcutaneous injection, or intravesical instillation can be used but may yield different results.[12] Subcutaneous administration in infant mice, for example, resulted in lung and liver tumors instead of bladder tumors.[12]
-
-
Environmental and Dietary Factors:
-
Diet: Specific dietary components can modulate the carcinogenic effects of BBN. For example, dietary vitamin A has been shown to reduce BBN-induced urothelial atypia and apoptosis.[13]
-
Urinary Factors: Urine pH, volume, and mineral concentrations can influence urothelial cell proliferation and tumorigenesis.[12]
-
Q2: How do I choose the right animal model (species, strain, and sex) for my BBN study?
A2: The choice of animal model is crucial and depends on the specific research question.
-
Species: Both mice and rats are commonly used and develop urothelial lesions similar to humans.[14] Dogs have also been used, but require longer induction times.
-
Strain:
-
Mice: C57BL/6 and FVB are common strains. FVB mice tend to develop more advanced, muscle-invasive tumors with glandular differentiation, while C57BL/6 mice often develop non-muscle invasive bladder cancer that can progress to muscle-invasive disease with longer BBN exposure.[1] BALB/c and ICR strains are also utilized.
-
Rats: Wistar, Sprague-Dawley, and F344 are frequently used rat strains.[11]
-
-
Sex: Due to their higher susceptibility, male animals are often used to achieve a higher tumor incidence in a shorter timeframe.[3][6] However, including females is essential for studying sex-specific differences in bladder cancer development and response to therapies.[2][15]
Q3: What is the standard protocol for BBN administration?
A3: A widely used protocol for inducing bladder cancer in mice is as follows:
Experimental Protocol: BBN Administration in Drinking Water
-
Animal Selection: Use 6- to 8-week-old mice of the desired strain (e.g., C57BL/6).[7]
-
BBN Solution Preparation: Prepare a 0.05% to 0.1% BBN solution in the drinking water.[7] BBN is light-sensitive, so prepare fresh solutions regularly and store them in light-protected bottles.
-
Administration: Provide the BBN-containing water ad libitum for a period of 12 to 20 weeks.[3][7][16]
-
Post-BBN Period: After the administration period, switch the animals back to regular tap water.
-
Monitoring: Monitor the animals for signs of distress, such as weight loss or hematuria. Palpate the abdomen to check for tumor development.[3]
-
Tumor Development: Tumors are typically expected to develop and become palpable starting around 8 weeks after the cessation of BBN treatment.[7] Muscle-invasive disease often develops between 28 and 36 weeks from the start of the experiment in C57BL/6NTac mice given 0.1% BBN.[3]
Q4: My experiment shows significant inflammation. Is this a normal response to BBN?
A4: Yes, a robust inflammatory response is a characteristic feature of BBN-induced bladder carcinogenesis.
-
Early Stages: BBN induces a strong inflammatory infiltrate in the subepithelial connective tissue within the first two weeks of administration.[17][18]
-
Later Stages: Interestingly, this initial widespread inflammation tends to decrease and become more focalized as the treatment continues and pre-neoplastic lesions develop.[17][19] Increased fibrosis can also be observed after the initial inflammatory phase.[17]
-
Tumor Stage: In later stages, a pronounced, but localized, inflammatory response is often observed in proximity to malignant transformations.[17] The tumor microenvironment in BBN-induced models can be characterized by the upregulation of IFNγ-responsive genes and the presence of immunoinhibitory molecules like PD-L1 and CTLA-4.[17][19]
Q5: What are the key molecular pathways and genetic alterations observed in BBN-induced tumors?
A5: BBN-induced tumors in rodents recapitulate many of the molecular features of human muscle-invasive bladder cancer.[3][7][8]
-
Genetic Mutations: Frequent mutations are found in genes such as Trp53 (p53), Kmt2d, and Kmt2c.[3][20][21] Mutations in the Ras family of oncogenes are also observed.[12][14]
-
Signaling Pathways:
-
Cell Cycle Control: Aberrations in pathways involving p53, Rb1, and Cdkn2a are common, leading to increased cell proliferation.[22][23]
-
Growth Factor Receptor Pathways: The PI3K/AKT/mTOR and MAPK (RAS-RAF-MEK) pathways are often activated, frequently through upstream receptors like EGFR and HER2.[22][24] BBN-induced tumors often show elevated levels of EGFR.[25]
-
Androgen Receptor (AR) Signaling: This pathway plays a significant role, particularly in the sex disparity of bladder cancer, by promoting tumor development.[5][26]
-
Data Summary Tables
Table 1: Influence of Sex on BBN-Induced Tumor Incidence in Mice
| Timepoint (Post-BBN) | Male Incidence (CIS or Invasive) | Female Incidence (CIS or Invasive) | Citation |
| 12 Weeks | 100% | 40% | [2] |
Table 2: Influence of Mouse Strain on BBN-Induced Tumorigenesis (12 Weeks Exposure)
| Strain | Typical Phenotype | Key Characteristics | Citation |
| C57BL/6 | Non-invasive tumors (CIS, papillary) | - | [1] |
| FVB | Muscle-invasive cancer | Squamous and/or glandular differentiation | [1] |
Table 3: Dose-Response of BBN in Male F344 Rats
| BBN Concentration in Water | Tumor Incidence | Time to 100% Incidence | Citation |
| 50 ppm (0.005%) | 100% | 91 Weeks | [11] |
| 10 ppm (0.001%) | 76.7% | - | [11] |
| 5 ppm (0.0005%) | 20.0% | - | [11] |
| 1 ppm (0.0001%) | 6.9% (Papilloma only) | - | [11] |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflow
Caption: BBN Metabolism and Carcinogenic Action.
References
- 1. Carcinogen-induced bladder cancer in the FVB mouse strain is associated with glandular differentiation and increased Cd274/Pdl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 4. Understanding the gender disparity in bladder cancer risk: The impact of sex hormones and liver on bladder susceptibility to carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sex differences in bladder cancer: understanding biological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gender Differences in Urothelial Bladder Cancer: Effects of Natural Killer Lymphocyte Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of total dose and dose schedule on induction of urinary bladder cancer in the mouse by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Review: BBN as an urothelial carcinogen [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Animal Models in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Understanding urothelial carcinoma through cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Urothelial carcinomas: a focus on human epidermal receptors signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Insights from animal models of bladder cancer: recent advances, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role of androgen receptor signaling pathways in bladder cancer - Kang - Translational Cancer Research [tcr.amegroups.org]
Technical Support Center: N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (BBN)?
A1: this compound (BBN) is classified as a carcinogen and is harmful if swallowed.[1][2] It is used in animal models to induce urinary bladder cancer.[3][4] Routes of exposure include inhalation and ingestion. Pregnant or breastfeeding women should not work with BBN.
Q2: What immediate actions should be taken in case of accidental exposure to BBN?
A2:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure thorough rinsing. Seek prompt medical attention.[2][5]
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[2][5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2][5]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[2][5]
Q3: What are the proper storage conditions for BBN?
A3: BBN should be stored in a refrigerator at 2-8°C.[3][4] Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[6] It should be stored locked up and away from incompatible materials such as oxidizing agents and acids.[1]
Q4: Can BBN decompose? What are the hazardous decomposition products?
A4: Yes, BBN may decompose explosively under heat, shock, or friction. Hazardous decomposition products formed during combustion include carbon dioxide, carbon monoxide, and nitrogen oxides (NOx).
Troubleshooting Guides
Issue: I need to prepare a solution of BBN. What precautions should I take?
Solution: The preparation of BBN, including reconstitution, weighing, and diluting, should be performed in a certified fume hood or a Class II Type B (preferably) or Type A2 biological safety cabinet (BSC). Work should be conducted over absorbent pads to contain any potential spills. Use Luer-lock syringes and other safety-engineered sharps. Always wear the appropriate Personal Protective Equipment (PPE) as detailed in the experimental protocols below.
Issue: I have spilled a small amount of liquid BBN inside a fume hood.
Solution: For minor liquid spills within a containment area like a fume hood, personnel wearing a gown, goggles, and two pairs of nitrile gloves should use absorbent pads to wipe up the liquid. The spill area should then be thoroughly cleaned with a detergent solution, followed by clean water. Place all contaminated materials (absorbent pads, gloves, etc.) into a plastic bag and then into a designated chemical waste container.
Issue: A major spill of BBN has occurred outside of a fume hood.
Solution: In the event of a major liquid or powder spill outside of a fume hood or other approved containment, all personnel should evacuate the laboratory immediately. Restrict access to the area for at least 30 minutes. Only properly protected and trained personnel should clean the spill. This requires wearing a gown, goggles, two pairs of nitrile gloves, and a respirator. Contain or absorb the spill with vermiculite. Collect the waste into a plastic bag and place it in the chemical waste container. The spill area must then be thoroughly decontaminated with a detergent solution followed by water, preventing runoff into drains.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H18N2O2 | |
| Molecular Weight | 174.24 g/mol | [3] |
| Physical State | Liquid | |
| Appearance | Dark red liquid | [7] |
| Acute Toxicity (Oral, Rat LD50) | 1800 mg/kg | |
| Storage Temperature | 2-8°C | [3][4] |
| Flash Point | 147 °C (296.6 °F) | [3] |
| Water Solubility | 10 to 50 mg/mL at 64°F |
Experimental Protocols
Protocol 1: Personal Protective Equipment (PPE) for Handling BBN
-
Gloves: Wear double nitrile gloves or other compatible chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A lab coat must be worn. Consider sleeve covers for additional protection of the lower arms.
-
Respiratory Protection: A mask (e.g., 3M8835) is required. A respirator is recommended for individuals who are immunocompromised or pregnant, and for all personnel if work is conducted outside a ventilated cabinet.
-
Skin Integrity: Personnel should not work with BBN if their skin is cut or scratched.
Protocol 2: Disposal of BBN Waste
-
Regulatory Compliance: All disposal procedures must adhere to local, regional, and national regulations.[1][2]
-
Waste Collection: Collect all BBN waste, including contaminated consumables and animal bedding, in clearly labeled, sealed plastic bags. These bags should then be placed into a designated chemical waste container.
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This should be done in small quantities to avoid the risk of explosion.
-
Animal Carcasses: Dead animals exposed to BBN must be placed in primary plastic bags, which are then placed in biosafety bags for infectious waste incineration.
Visual Guides
Caption: Workflow for the safe handling and disposal of BBN.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mutagenicity of this compound, a bladder carcinogen, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-N-BUTYL-N-BUTAN-4-OL-NITROSAMINE | 3817-11-6 [chemicalbook.com]
- 5. Effects of promoters on this compound-induced urinary bladder carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound | C8H18N2O2 | CID 19665 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the reproducibility of BBN-induced cancer models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)-induced cancer models.
Troubleshooting Guides
Issue: Low Tumor Incidence or High Variability
Question: My BBN-induced bladder cancer model is showing low tumor incidence and high variability between animals. What are the potential causes and solutions?
Answer:
Low tumor incidence and high variability are common challenges in BBN-induced carcinogenesis models. Several factors can contribute to these issues. A systematic review of your protocol is recommended.
-
BBN Concentration and Stability: Inconsistent concentration of BBN in the drinking water is a primary cause of variability. BBN is a light-sensitive compound and can degrade over time.
-
Water Consumption: Differences in water intake among animals will lead to variable BBN dosage.
-
Recommendation: Monitor water consumption regularly. Ensure that the water bottles are functioning correctly and are easily accessible to all animals. Consider single housing of animals if group dynamics are affecting water intake.
-
-
Animal Strain and Sex: Susceptibility to BBN-induced carcinogenesis is strain- and sex-dependent.[2][3] For instance, C57BL/6 mice are commonly used, and males tend to develop tumors more readily than females.[4]
-
Recommendation: Use a consistent and well-documented animal strain and sex for all experiments. Refer to the literature for established responsive strains for your research question.
-
-
Age of Animals: The age at which BBN administration begins can influence tumor development.
-
Recommendation: Start BBN administration at a consistent age, typically between 6-8 weeks for mice.[2]
-
-
Diet: Certain dietary components can modify the carcinogenic effects of BBN.
-
Recommendation: Provide a standardized diet to all animals throughout the study.
-
Issue: Unexpected Toxicity or Animal Death
Question: I am observing unexpected toxicity, such as significant weight loss or animal death, during the BBN administration period. What should I do?
Answer:
While BBN is a targeted urothelial carcinogen, systemic toxicity can occur, especially at higher concentrations.
-
BBN Concentration: The concentration of BBN might be too high for the specific strain or substrain of animals you are using.
-
Recommendation: Consider reducing the BBN concentration. Common concentrations range from 0.05% to 0.1%.[2] A pilot study to determine the optimal dose with acceptable toxicity for your specific animal model is advisable.
-
-
Dehydration: Animals may reduce their water intake due to the taste of BBN, leading to dehydration and associated health issues.
-
Recommendation: Monitor water consumption and animal hydration status (e.g., skin turgor). If reduced intake is suspected, consider offering a palatable hydrogel or a brief period of regular water to encourage drinking.
-
-
Underlying Health Issues: Pre-existing health conditions in the animal colony can be exacerbated by BBN administration.
-
Recommendation: Ensure that all animals are healthy and free from common pathogens before starting the experiment.
-
Issue: Inconsistent Tumor Pathology
Question: The histopathology of the bladder tumors in my model is highly variable, ranging from dysplasia to invasive carcinoma. How can I achieve more consistent tumor staging?
Answer:
The progression of BBN-induced bladder cancer is a dynamic process, and variability in tumor stage at a single time point is expected.[1][2][5]
-
Duration of BBN Administration: The length of BBN exposure is a critical determinant of tumor stage.[4] Shorter durations will likely result in pre-neoplastic lesions like dysplasia and hyperplasia, while longer exposure leads to carcinoma in situ and invasive tumors.[5][6]
-
Recommendation: Standardize the duration of BBN administration and the time to sacrifice. For muscle-invasive bladder cancer (MIBC) models, a common protocol involves 12 weeks of BBN followed by a "rest" period of 8 weeks with regular drinking water.[2]
-
-
Histopathological Evaluation: Consistent and standardized pathological assessment is crucial.
-
Recommendation: Employ a board-certified veterinary pathologist for tumor evaluation. Utilize a standardized grading system for urothelial lesions. Ensure that multiple sections of the bladder are examined to account for focal lesions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BBN-induced carcinogenesis?
A1: BBN is a genotoxic carcinogen.[7] After oral administration, it is metabolized, primarily in the liver, to active metabolites.[7] These metabolites are excreted in the urine and cause DNA damage, such as alkylation, in the urothelial cells of the bladder.[1] This leads to genetic mutations, particularly in genes like Trp53, and alterations in key signaling pathways that drive tumorigenesis.[7][8]
Q2: Which animal model is most suitable for BBN-induced cancer studies?
A2: The choice of animal model depends on the research question. Rats are highly susceptible to BBN and often develop papillary tumors, which can model non-muscle invasive bladder cancer (NMIBC).[9] Mice, particularly the C57BL/6 strain, tend to develop high-grade, invasive tumors that are molecularly similar to human muscle-invasive bladder cancer (MIBC).[1][2][10]
Q3: How should I prepare and administer the BBN solution?
A3: BBN is typically administered in the drinking water.[11] To prepare a 0.05% solution, dissolve 0.5g of BBN in 1L of drinking water. It is recommended to prepare fresh solutions weekly and store them in amber or foil-wrapped bottles to protect them from light, as BBN is light-sensitive. Ensure the BBN is fully dissolved before providing it to the animals.
Q4: What are the expected molecular characteristics of BBN-induced tumors?
A4: BBN-induced bladder tumors in mice often exhibit a high mutational burden and a gene expression profile similar to the basal subtype of human MIBC.[1][10] Frequent mutations are found in genes such as Trp53, Kmt2d, and Kmt2c.[4][8] These tumors also show alterations in pathways related to cell proliferation, DNA damage response, and immune signaling.[8]
Q5: Can BBN-induced models be used for immunotherapy studies?
A5: Yes, BBN-induced models are considered suitable for preclinical immunotherapy studies. The high mutational burden of these tumors can lead to the formation of neoantigens, which can be targeted by the immune system.[1] The tumor microenvironment in BBN-induced models often contains immune cell infiltrates, making them relevant for studying checkpoint inhibitors and other immunomodulatory agents.[1][12]
Quantitative Data Summary
Table 1: Recommended BBN Administration Protocols for Rodent Models
| Parameter | Mouse (C57BL/6) | Rat (Various Strains) |
| BBN Concentration | 0.05% - 0.1% in drinking water[2] | 0.01% - 0.05% in drinking water |
| Administration Route | Oral (in drinking water)[11] | Oral (in drinking water) |
| Duration of Administration | 12 - 20 weeks[2][4][8] | At least 20 weeks for macroscopic lesions |
| Age at Initiation | 6 - 8 weeks[2] | Varies, often young adults |
| Expected Pathology | High-grade invasive carcinoma[2] | Papillary urothelial carcinoma[13] |
Table 2: Timeline of Pathological Changes in BBN-Treated C57BL/6 Mice (0.05% BBN)
| Time Point | Histopathological Findings |
| 1-2 Weeks | Reactive atypia[1][5] |
| 4 Weeks | Urothelial dysplasia[1] |
| 7 Weeks | Atypical hyperplasia (29% incidence)[6] |
| 9 Weeks | Carcinoma (74% incidence)[6] |
| 12-20 Weeks | Carcinoma in situ, early invasion[5] |
| >20 Weeks | Muscle-invasive carcinoma[4] |
Detailed Experimental Protocols
Protocol 1: Induction of Muscle-Invasive Bladder Cancer in C57BL/6 Mice
-
Animal Model: Male C57BL/6 mice, 6-8 weeks of age.[2]
-
Carcinogen Preparation: Prepare a 0.05% BBN solution by dissolving 0.5g of this compound in 1L of drinking water. Prepare this solution fresh weekly and store in light-protected bottles.
-
Administration: Provide the 0.05% BBN solution as the sole source of drinking water for 12 consecutive weeks.[2]
-
Post-BBN Period: After 12 weeks, switch the mice back to regular drinking water for an additional 8 weeks.[2]
-
Monitoring: Monitor the animals' health daily, including body weight, water consumption, and any signs of distress.
-
Euthanasia and Tissue Collection: At 20 weeks from the start of the experiment, euthanize the mice. Carefully dissect the bladder, and either fix it in 10% neutral buffered formalin for histopathology or divide it for molecular analyses (e.g., snap-freezing in liquid nitrogen for RNA/DNA/protein extraction).[2]
-
Histopathological Analysis: Process the formalin-fixed bladders for paraffin (B1166041) embedding. Section the entire bladder and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for pathological evaluation by a qualified pathologist.[2]
Visualizations
Caption: Metabolic activation of BBN and its carcinogenic effects on urothelial cells.
Caption: Standard experimental workflow for inducing MIBC in mice using BBN.
Caption: A logical approach to troubleshooting low tumor incidence in BBN models.
References
- 1. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifying factors in urinary bladder carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [A study of BBN induced bladder cancer in mice. The time differences in changes of histopathology and nuclear DNA content] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. urotoday.com [urotoday.com]
- 13. Urinary Bladder Cancer Induced by N-Butyl-N-(4-Hydroxybutyl)-Nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term BBN Administration to Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) to induce urothelial carcinoma in rodent models.
Troubleshooting Guides
This section addresses common issues encountered during long-term BBN administration experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Tumor Incidence or Delayed Onset | - Insufficient BBN Dose or Duration: The total dose and the administration schedule significantly impact tumor induction.[1][2] - BBN Instability: BBN in drinking water can degrade over time, especially when exposed to light. - Rodent Strain Resistance: Susceptibility to BBN-induced bladder tumors varies significantly among mouse and rat strains.[3][4] - Incorrect Administration Route: While oral administration is most common, the chosen route might not be optimal for the specific research question.[3][5] | - Optimize Dosing Regimen: For mice, a common protocol is 0.05%-0.1% BBN in drinking water for 12 weeks.[6] For rats, concentrations of 10-50 ppm in drinking water have been shown to be effective.[7][8] Consider extending the duration of BBN exposure. - Ensure BBN Stability: Prepare fresh BBN solutions regularly (e.g., weekly) and store them in light-protected bottles.[6] - Select Appropriate Rodent Strain: FVB mice may develop invasive bladder cancer more rapidly than C57BL/6 mice.[4] Research the known susceptibility of your chosen strain or consider using a different one. - Verify Administration Technique: For oral administration in drinking water, ensure consistent access and consumption. For gavage or other methods, refine the technique to minimize stress and ensure accurate dosing.[3] |
| High Mortality Rate | - BBN Toxicity: Although generally considered to have low systemic toxicity, high doses can be lethal.[2] - Off-Target Effects: While BBN is highly specific to the urinary bladder, very high doses or certain administration routes (e.g., subcutaneous in infant mice) can induce tumors in other organs like the liver and lungs.[3][5] - Complications from Tumor Burden: Large tumors can lead to urinary obstruction, infection, and other health complications. | - Adjust BBN Concentration: If observing high mortality, consider reducing the BBN concentration. A dose-response study may be necessary to find the optimal balance between tumor induction and animal welfare.[7][8] - Monitor Animal Health Closely: Regularly check for signs of distress, weight loss, or hematuria. Euthanize animals that reach humane endpoints. - Consider an Alternative Administration Route: Oral administration in drinking water is generally associated with high bladder specificity.[3] |
| Inconsistent Tumor Growth and Histopathology | - Individual Animal Variation: There can be significant individual variation in tumor development even within the same experimental group.[9] - Variable Water/Food Consumption: Animals may consume different amounts of BBN-containing water, leading to variable dosing. - Sex and Age Differences: The sex and age of the rodents can influence the spectrum of urothelial lesions.[3] | - Increase Sample Size: A larger cohort of animals can help account for individual variability. - Monitor Water Consumption: Measure water intake to estimate BBN consumption per animal. If variability is high, consider administration by gavage for precise dosing.[3] - Standardize Animal Characteristics: Use animals of the same sex and a consistent age range to reduce variability. Male mice are often used due to the higher prevalence of bladder cancer in human males.[10] |
| Difficulty in Monitoring Tumor Progression | - Non-Invasive Methods Lacking: Visualizing tumor growth in real-time can be challenging. | - Utilize Endoscopy: For rats, a flexible fiberscope can be used to serially observe and classify the size of BBN-induced bladder tumors non-invasively.[9] - Histopathological Analysis at Different Timepoints: Sacrifice subgroups of animals at various stages of the experiment to observe the progression from hyperplasia to invasive carcinoma.[10][11][12] |
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing and storing BBN solutions for drinking water administration?
Prepare BBN solutions fresh, typically on a weekly basis. BBN is a clear yellow to reddish-yellow liquid.[3] Dilute it to the desired concentration (e.g., 0.05% for mice) in the drinking water.[6] To prevent degradation from light, the solution should be provided in opaque or amber water bottles.
2. How long does it typically take to induce tumors with BBN?
The latency period for tumor development depends on the rodent species and strain, as well as the BBN dose and administration schedule. In mice treated with 0.05% BBN in drinking water, macroscopic lesions can be observed after 12 weeks of exposure.[3] In rats, a longer exposure period of at least 20 weeks may be necessary to develop macroscopic lesions.[3] Histopathological changes, such as hyperplasia and dysplasia, can be detected much earlier.[10][11]
3. What are the expected histopathological changes in the bladder during long-term BBN administration?
The progression of urothelial lesions in BBN-treated rodents typically follows a pattern similar to human bladder cancer development:
-
Early Stages: Simple hyperplasia, reactive atypia, and dysplasia.[10][11]
-
Intermediate Stages: Papillary or nodular hyperplasia, and carcinoma in situ (CIS).[10][11][12]
-
Late Stages: Invasive carcinoma, which may include transitional cell carcinoma, and in some mouse strains, glandular and squamous differentiation.[3][6]
4. Are there alternatives to administering BBN in drinking water?
Yes, other administration routes include:
-
Gavage: Allows for precise oral dosing.[3]
-
Subcutaneous injection: May lead to tumors in other organs, such as the lungs and liver, especially in infant mice.[3][5]
-
Intravesical instillation: Involves delivering BBN directly into the bladder, which requires anesthesia.[3][5]
Oral administration via drinking water is the most common and generally effective method for inducing bladder-specific tumors.[5]
5. What is the mechanism of action for BBN-induced carcinogenesis?
BBN is a genotoxic carcinogen that requires metabolic activation.[3][5] After administration, it is metabolized, primarily in the liver, to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is a urinary metabolite.[5] BBN and its metabolites cause DNA damage in the bladder epithelium, leading to mutations in key genes such as p53 and Ras.[3][13] This accumulation of genetic alterations drives the progression from normal urothelium to invasive carcinoma.[13]
Data and Protocols
Quantitative Data Summary
Table 1: Dose-Response of BBN in Male F344 Rats (Administered in Drinking Water)
| BBN Concentration (ppm) | Tumor Incidence (%) | Latency (weeks to 100% incidence) |
| 50 | 100 | 91 |
| 10 | 76.7 | >112 |
| 5 | 20.0 | >112 |
| 1 | 0 (6.9% papilloma) | >112 |
| Data synthesized from a study by Ito et al. (1984).[7][8] |
Table 2: Influence of BBN Administration Schedule in Male BDF Mice (Intragastric Instillation)
| Total Dose (mg) | Number of Weekly Fractions | Carcinoma Incidence (%) |
| 30 | 20 | Higher |
| 30 | 5 | Lower |
| 20 | 20 | Higher |
| 20 | 5 | Lower |
| 15 | 20 | Higher |
| 15 | 5 | Lower |
| Qualitative summary based on findings that more frequent, smaller doses were more effective for a given total dose.[1][2] |
Experimental Protocols
Protocol 1: Induction of Bladder Cancer in Mice with BBN in Drinking Water
-
Animals: Use 6- to 8-week-old male mice of a susceptible strain (e.g., C57BL/6 or FVB).[6]
-
BBN Preparation: Prepare a 0.05% to 0.1% solution of BBN in the animals' drinking water.[6]
-
Administration: Provide the BBN-containing water ad libitum in opaque bottles for 12 consecutive weeks.[6]
-
Post-BBN Period: After the 12-week administration period, switch the mice back to regular tap water.
-
Tumor Development: Tumors are expected to be present approximately 8 weeks after the cessation of the BBN regimen.[6]
-
Monitoring and Endpoint: Monitor the animals for signs of distress. The experimental endpoint for tissue collection is typically between 20 and 25 weeks from the start of the experiment.[10][13]
-
Histopathological Analysis: Euthanize the mice and collect the bladders for histopathological examination to assess tumor stage and grade.[6]
Visualizations
Caption: Metabolic pathway of BBN leading to bladder carcinogenesis.
Caption: Typical experimental workflow for BBN studies in mice.
References
- 1. Influence of total dose and dose schedule on induction of urinary bladder cancer in the mouse by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Carcinogen-induced bladder cancer in the FVB mouse strain is associated with glandular differentiation and increased Cd274/Pdl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoscopic observation for detection and monitoring of this compound--induced bladder tumor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histopathological analysis of preneoplastic changes during N-butyl-N-(4-hydroxybutyl)-nitrosamine-induced urinary bladder carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Techniques for Low-Level BBN Metabolite Detection
Welcome to the technical support center for the analytical detection of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the analysis of BBN metabolites, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Q1: I am experiencing low recovery of BBN metabolites during solid-phase extraction (SPE). What are the possible causes and solutions?
A1: Low recovery in SPE can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Improper Cartridge Conditioning/Equilibration: The sorbent bed may not be adequately activated.
-
Solution: Ensure the cartridge is conditioned with a sufficient volume of the appropriate solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample's mobile phase composition. Do not let the cartridge dry out between these steps.[1]
-
-
Sample pH: The pH of your sample may not be optimal for the retention of BBN metabolites on the SPE sorbent.
-
Sample Loading Flow Rate: A high flow rate can prevent efficient binding of the analytes to the sorbent.
-
Solution: Decrease the flow rate during sample loading to allow for adequate interaction time between the metabolites and the sorbent.[1]
-
-
Wash Solvent Strength: The wash solvent may be too strong, leading to the premature elution of your analytes of interest.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent.
-
Analyte Breakthrough: The mass of the analytes and matrix components may be exceeding the capacity of the SPE cartridge.
-
Solution: Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[1]
-
Q2: My samples seem to be degrading. How can I minimize the degradation of BBN metabolites during sample preparation?
A2: BBN and its metabolites can be susceptible to degradation. To minimize this, consider the following:
-
Temperature: Keep samples cold throughout the entire process. Use ice baths and pre-chilled solvents. For long-term storage, samples should be kept at -80°C.
-
Light Exposure: BBN is a photosensitive compound.[4]
-
Solution: Protect samples from light by using amber vials or wrapping tubes in aluminum foil. Conduct sample preparation in a dimly lit environment where possible.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to metabolite degradation.
-
Solution: Aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles of the entire sample.
-
LC-MS/MS Analysis
Q3: I am observing a high background signal (noise) in my chromatograms, especially for low m/z transitions. How can I reduce this?
A3: High background noise can significantly impact the limit of detection. Here are some strategies to mitigate it:
-
Optimize Mass Spectrometer Source Parameters:
-
Solution: Adjust parameters such as cone gas flow rate and cone voltage. Increasing the cone gas flow can sometimes reduce background noise.[4]
-
-
Mobile Phase Purity: Impurities in the mobile phase can contribute to background noise.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly.
-
-
Sample Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analytes.
-
Solution: Improve your sample cleanup procedure (e.g., by optimizing the SPE method). You can also adjust the chromatographic gradient to better separate the metabolites from interfering matrix components.
-
Q4: I am having trouble detecting the BBN metabolites at the expected low levels. How can I improve the sensitivity of my LC-MS/MS method?
A4: Achieving low detection limits is crucial for BBN metabolite analysis. Consider the following to enhance sensitivity:
-
Ionization Source: The choice of ionization source can impact sensitivity.
-
Solution: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) may provide better sensitivity for certain nitrosamines. It is recommended to test both to determine the optimal source for your specific metabolites.
-
-
MRM Transition Optimization: The selection of precursor and product ions is critical for sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Solution: Infuse a standard of each BBN metabolite to determine the most abundant and stable precursor and product ions. Use at least two transitions per compound for confident identification and quantification.
-
-
Sample Concentration: The final concentration of your extracted sample may be too dilute.
-
Solution: After elution from the SPE cartridge, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the initial mobile phase.
-
Data Interpretation
Q5: I am detecting several peaks with similar mass-to-charge ratios. How can I confidently identify the correct BBN metabolite peaks?
A5: Confident peak identification is essential for accurate results. Here's how to ensure you are identifying the correct peaks:
-
Use of Authentic Standards: The most reliable method for peak identification is to analyze certified reference standards of the BBN metabolites.
-
Solution: Run the standards under the same LC-MS/MS conditions as your samples to compare retention times and fragmentation patterns.
-
-
Multiple MRM Transitions: Monitoring more than one fragment ion for each metabolite increases the specificity of the detection.
-
Solution: The ratio of the quantifier to qualifier ion peak areas should be consistent between the standards and the samples.
-
-
Isotopically Labeled Internal Standards: These can help to confirm the identity and improve the accuracy of quantification.
-
Solution: Spike your samples with stable isotope-labeled internal standards for your target metabolites. These will have the same retention time but a different mass, aiding in unambiguous peak identification.
-
Quantitative Data for BBN Metabolite Analysis
The following table summarizes key LC-MS/MS parameters for the major BBN metabolites. Note that these values may require optimization on your specific instrumentation.
| Metabolite | Chemical Formula | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| BBN (this compound) | C₈H₁₈N₂O₂ | 175.1 | 119.1 | 57.1 |
| BCPN (N-butyl-N-(3-carboxypropyl)nitrosamine) | C₈H₁₆N₂O₃ | 189.1 | 171.1 | 115.1 |
| BCMN (N-butyl-N-(carboxymethyl)nitrosamine) | C₆H₁₂N₂O₃ | 161.1 | 115.1 | 57.1 |
Note: The m/z values are for the [M+H]⁺ adducts. Fragmentation patterns can vary based on the collision energy and instrument type. It is crucial to optimize these parameters using authentic standards.
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of BBN Metabolites from Urine
This protocol is a general guideline and may require optimization based on your specific sample matrix and analytical instrumentation.
-
Sample Pre-treatment: a. Thaw frozen urine samples to room temperature. b. Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter. c. Transfer 1 mL of the supernatant to a clean tube. d. Add an appropriate volume of an internal standard solution (e.g., deuterated BCPN). e. Adjust the sample pH to ~6.0-7.0 with a suitable buffer (e.g., phosphate (B84403) buffer).
-
SPE Cartridge Conditioning: a. Use a mixed-mode or reversed-phase SPE cartridge (e.g., C18). b. Condition the cartridge by passing 3 mL of methanol (B129727) through it. c. Equilibrate the cartridge by passing 3 mL of deionized water through it. Ensure the sorbent bed does not go dry.
-
Sample Loading: a. Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: a. Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences. b. Further, wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: a. Elute the BBN metabolites from the cartridge with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. b. Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis. c. Vortex the sample and transfer it to an autosampler vial for injection.
Visualizations
BBN Metabolic Pathway
References
Validation & Comparative
Validating the BBN Mouse Model for Human Muscle-Invasive Bladder Cancer: A Comparative Guide
For researchers in oncology and drug development, selecting the appropriate preclinical model is a critical step in translating laboratory findings to clinical applications. The N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) mouse model is a widely utilized tool for studying muscle-invasive bladder cancer (MIBC). This guide provides an objective comparison of the BBN model with other available alternatives, supported by experimental data, to aid researchers in making an informed decision for their specific research needs.
Overview of the BBN Mouse Model
The BBN model is a chemically-induced carcinogenesis model where the administration of BBN in drinking water leads to the development of urothelial carcinoma in mice.[1][2] This model is valued for its ability to recapitulate key features of human MIBC, including histological and genetic similarities.[1][2][3] Tumors induced by BBN are often high-grade and invasive, mimicking the aggressive nature of human MIBC.[1][3]
Comparison with Alternative Models
While the BBN model is a robust tool, other models offer different advantages and disadvantages. Genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models are two common alternatives.
| Feature | BBN Mouse Model | Genetically Engineered Mouse Models (GEMMs) | Patient-Derived Xenograft (PDX) Models |
| Induction Method | Chemical carcinogen (BBN) in drinking water | Specific genetic mutations (e.g., Cre-loxP system) | Implantation of human tumor tissue into immunodeficient mice |
| Tumor Heterogeneity | High, reflects the stochastic nature of carcinogenesis | Lower, driven by specific genetic alterations | High, reflects the heterogeneity of the original patient tumor |
| Immune System | Intact, allows for immunotherapy studies | Intact (in syngeneic models) | Compromised (requires immunodeficient mice) |
| Similarity to Human MIBC | Good histological and molecular resemblance, particularly basal-like subtype | Models specific genetic drivers of human bladder cancer | High fidelity to the original human tumor's genetics and histology |
| Time to Tumor Development | 12-20 weeks of BBN exposure, with tumors appearing weeks later | Varies depending on the specific genetic model | Varies depending on the tumor take rate |
| Metastasis | Can occur, but often limited by morbidity from primary tumor | Can be engineered to metastasize | Can metastasize, reflecting the original tumor's potential |
Molecular and Genetic Validation of the BBN Model
A key aspect of validating a preclinical model is its molecular resemblance to the human disease. The BBN model demonstrates significant overlap with the genetic landscape of human MIBC.
| Gene | Mutation Frequency in BBN Model (C57BL/6 mice) | Mutation Frequency in Human MIBC (TCGA) |
| Trp53 | ~80%[2][4][5] | ~49% |
| Kmt2d (MLL2) | ~70%[2][4][5] | ~21% |
| Kmt2c (MLL3) | ~90%[2][4][5] | ~10% |
| Arid1a | ~30%[2] | ~19% |
| Kdm6a | Not frequently mutated[6] | ~24% |
Notably, while the BBN model recapitulates many key driver mutations, it does not typically exhibit the APOBEC mutational signature that is prevalent in a subset of human bladder cancers.[6]
Experimental Protocols
BBN-Induced Bladder Cancer Model
Objective: To induce muscle-invasive bladder cancer in mice using BBN.
Materials:
-
N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN)
-
Drinking water
-
6-8 week old mice (C57BL/6 strain is common)
Procedure:
-
Prepare a 0.05% - 0.1% solution of BBN in the drinking water.[1][3]
-
Administer the BBN-containing water to the mice ad libitum for 12-20 weeks.[1][2]
-
After the BBN administration period, switch to regular drinking water.
-
Monitor mice for signs of tumor development, such as hematuria or palpable abdominal masses.[2]
-
Tumors are expected to develop approximately 8 weeks after the cessation of BBN treatment.[1]
-
Euthanize mice at a predetermined endpoint and harvest the bladder for histological and molecular analysis.
Genetically Engineered Mouse Model (Cre-LoxP System)
Objective: To generate a mouse model of bladder cancer driven by specific genetic alterations.
Materials:
-
Mice with floxed alleles of tumor suppressor genes (e.g., Trp53, Pten)
-
Adenovirus expressing Cre recombinase (Ad-Cre)
-
Catheter
Procedure:
-
Anesthetize the mouse.
-
Instill Ad-Cre directly into the bladder lumen via a catheter.[7]
-
The Cre recombinase will excise the floxed alleles specifically in the urothelial cells, leading to gene inactivation.
-
Monitor the mice for tumor development using methods like bioluminescence imaging if a reporter gene is included.[8]
-
Harvest the bladder at the desired time point for analysis.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in MIBC
The following diagram illustrates a simplified representation of the p53 signaling pathway, which is frequently altered in both BBN-induced and human bladder cancer.
Caption: Simplified p53 signaling pathway activated by DNA damage.
Experimental Workflow for Model Validation
This diagram outlines a typical workflow for validating a mouse model of bladder cancer.
Caption: Experimental workflow for bladder cancer model validation.
Conclusion
The BBN mouse model remains a valuable and relevant tool for studying muscle-invasive bladder cancer, particularly for research focused on the basal-like subtype and for studies requiring an intact immune system. Its established protocol and strong correlation with human tumor genetics make it a reliable platform for preclinical drug development and mechanistic studies. However, researchers should consider the specific molecular drivers of interest and the need for a functional immune system when choosing between the BBN model, GEMMs, and PDX models. Each model system offers unique advantages that can be leveraged to answer specific scientific questions in the complex landscape of bladder cancer research.
References
- 1. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Human Bladder Cancer as a Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
N-butyl-N-(4-hydroxybutyl)nitrosamine vs. other bladder carcinogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) with other key chemical carcinogens used in bladder cancer research: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and N-methyl-N-nitrosourea (MNU). This comparison is supported by experimental data to inform the selection of appropriate models for preclinical studies.
Executive Summary
Chemically induced bladder cancer models in rodents are indispensable tools for studying carcinogenesis and evaluating novel therapeutics. This compound (BBN), N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), and N-methyl-N-nitrosourea (MNU) are three of the most effective and widely used carcinogens for inducing urothelial carcinoma.[1][2][3] These compounds differ in their mode of administration, mechanism of action, and the molecular and histological characteristics of the tumors they produce. BBN-induced tumors, for instance, closely mimic human muscle-invasive bladder cancer (MIBC), both histologically and genetically, making this model highly relevant for studying advanced disease.[4][5][6] In contrast, MNU-induced tumors are often papillary and non-invasive, mirroring the luminal subtype of human bladder cancer.[7] FANFT, while also effective, has seen its use decline due to safety concerns.[8]
Carcinogen Characteristics and Tumor Development
The choice of carcinogen significantly impacts the resulting tumor phenotype, including histology, invasion, and molecular subtype. The following table summarizes the key characteristics of BBN, FANFT, and MNU in inducing bladder cancer in rodent models.
| Feature | This compound (BBN) | N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) | N-methyl-N-nitrosourea (MNU) |
| Administration Route | Oral (in drinking water or by gavage)[8][9] | Oral (in diet)[10] | Intravesical instillation[11][12] |
| Typical Concentration/Dose | 0.05% - 0.1% in drinking water[5] | 0.2% in diet[10] | 0.5 mg - 1.5 mg per instillation[11][12] |
| Treatment Duration | 12-20 weeks[4][5] | 7 weeks[10] | 4-8 weekly or biweekly instillations[11][12] |
| Tumor Latency | Tumors expected ~8 weeks after a 12-week treatment[5] | 5-8 months for tumor development[13] | Tumors by 13-20 weeks[7] |
| Tumor Incidence | High, can reach 100%[14] | Variable, can be enhanced by factors like urinary tract infection[10] | Dose-dependent, can reach nearly 90%[12] |
| Tumor Histopathology | High-grade, invasive tumors; often with squamous differentiation[4][5] | Transitional cell carcinoma[13] | Papillary, non-muscle invasive tumors[7] |
| Molecular Subtype Resemblance | Basal/squamous subtype of human MIBC[15][16] | Less defined, some studies show luminal features | Luminal subtype of human bladder cancer[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in preclinical research. Below are summaries of common experimental protocols for inducing bladder cancer with each carcinogen.
This compound (BBN) Induction Protocol
This protocol is adapted from studies inducing muscle-invasive bladder cancer in mice.[5]
Workflow for BBN-Induced Bladder Cancer
Caption: Workflow for BBN-induced bladder cancer in mice.
Materials:
-
This compound (BBN)
-
6- to 8-week-old male C57BL/6 mice
-
Standard laboratory chow and drinking water
Procedure:
-
House mice in a controlled environment and allow for an acclimatization period.
-
Prepare a 0.05% (w/v) solution of BBN in the drinking water. This solution should be protected from light and replaced fresh at least twice a week.
-
Administer the BBN solution as the sole source of drinking water for 12 consecutive weeks.[5]
-
After the 12-week induction period, switch the mice back to regular drinking water.
-
Monitor the health and well-being of the animals daily. Palpate the lower abdomen for tumors weekly, starting from week 10 of BBN administration.
-
Tumors are typically expected to be palpable approximately 8 weeks after the cessation of BBN treatment.[5]
-
At the desired time point, or when tumors reach a predetermined size, humanely euthanize the mice and harvest the bladders for histopathological and molecular analyses.
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) Induction Protocol
This protocol is based on studies inducing bladder tumors in rats.[10]
Workflow for FANFT-Induced Bladder Cancer
Caption: Workflow for FANFT-induced bladder cancer in rats.
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
-
Female Sprague-Dawley rats
-
Powdered laboratory diet
Procedure:
-
Acclimatize female Sprague-Dawley rats to the laboratory conditions.
-
Prepare a diet containing 0.2% FANFT by weight.
-
Feed the rats the FANFT-containing diet for 7 consecutive weeks.[10]
-
After the 7-week induction period, switch the rats back to a control diet.
-
Monitor the animals for the development of urinary tract tumors. The full experimental duration can be up to 104 weeks to observe tumor development.[10]
-
At the end of the study period, or if signs of morbidity appear, euthanize the rats and perform a necropsy, with a focus on the urinary tract.
N-methyl-N-nitrosourea (MNU) Induction Protocol
This protocol describes the intravesical instillation of MNU in rats to induce bladder cancer.[11][12]
Workflow for MNU-Induced Bladder Cancer
References
- 1. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current animal models of bladder cancer: Awareness of translatability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights from animal models of bladder cancer: recent advances, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Enhancement of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide-induced carcinogenesis by urinary tract infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of bladder cancer in rats by fractionated intravesicular doses of N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of dose of N-methyl-N-nitrosourea on the induction of urinary bladder cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Influence of total dose and dose schedule on induction of urinary bladder cancer in the mouse by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Induced Carcinogenesis Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the carcinogenic effects of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in various animal species. BBN is a potent and selective inducer of urinary bladder cancer, making it a valuable tool in preclinical research for understanding bladder cancer pathogenesis and for the development of novel therapeutic interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathways implicated in BBN-induced tumorigenesis.
Species-Specific Susceptibility and Tumor Characteristics
Significant differences in susceptibility to BBN-induced bladder carcinogenesis have been observed across various animal species. Rats are generally considered the most susceptible, followed by mice, hamsters, and guinea pigs.[1] Dogs also develop bladder tumors in response to BBN, although the latency period is longer compared to rodents. The histopathological characteristics of the induced tumors also vary between species, providing a range of models that can mimic different aspects of human bladder cancer.
Quantitative Comparison of BBN Effects in Rodents
The following tables summarize quantitative data on the carcinogenic effects of BBN in rats and mice from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in BBN concentration, duration of administration, and the specific strains of animals used.
| Parameter | Rat (Wistar) | Rat (Fischer 344) | Mouse (ICR) | Mouse (C57BL/6) | Source |
| BBN Concentration in Drinking Water | 0.05% | 0.025% | 0.05% | 0.05% - 0.1% | [1][2] |
| Duration of BBN Administration | >20 weeks for macroscopic lesions | 8 weeks | 12 weeks for macroscopic lesions | 12 weeks | [1][2] |
| Tumor Latency | Longer than mice | - | Shorter than rats | Tumors expected 8 weeks after termination of BBN | [1] |
| Tumor Incidence | High | Low | High | High-grade, invasive tumors | [2] |
| Primary Tumor Type | Papillary | Papillary or nodular hyperplasia, papilloma, carcinoma | Nodular, Invasive Carcinoma | Invasive bladder cancer | [1][2] |
| Metastasis | - | - | Lung metastasis observed | - | [1] |
Table 1: Comparison of BBN-Induced Bladder Carcinogenesis in Different Strains of Rats and Mice.
| Animal Species | Pathological Findings in the Bladder | Source |
| Rat | Papillary tumor pattern. Development of macroscopic lesions requires at least 20 weeks of 0.05% BBN.[1] | [1] |
| Mouse | Nodular lesion characteristics. Macroscopic lesions observed after 12 weeks of 0.05% BBN.[1] Often develops high-grade, invasive tumors that recapitulate human muscle-invasive bladder cancer.[3][4] | [1][3][4] |
| Hamster | Diffuse cell growth of the urothelium is observed, but no papillomatous growth. | [1] |
| Guinea Pig | The bladder urothelium does not increase in thickness following treatment with BBN. | [1] |
| Dog | Development of urinary bladder tumors requires a longer period than in mice or rats, but the incidence and morphological patterns are very similar to human cases. |
Table 2: Qualitative Comparison of BBN-Induced Bladder Pathology in Different Animal Species.
Experimental Protocols
The following section outlines a typical experimental protocol for inducing bladder cancer in rodents using BBN. This methodology is based on protocols described in the scientific literature and can be adapted for specific research needs.
BBN Administration in Rodents
Objective: To induce urinary bladder tumors in rats or mice for preclinical studies.
Materials:
-
This compound (BBN)
-
Drinking water
-
Opaque water bottles (BBN is light-sensitive)[1]
-
Animal caging and husbandry supplies
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Model Selection: Choose an appropriate rat or mouse strain based on the research question. Different strains exhibit varying susceptibility to BBN.[2]
-
BBN Solution Preparation: Prepare a stock solution of BBN. A common concentration for administration in drinking water is 0.05% to 0.1%.[3] The BBN is typically dissolved directly in the drinking water.
-
Administration:
-
Oral Route (Drinking Water): This is the most common method.[1] Fill opaque water bottles with the BBN-containing drinking water and provide it to the animals ad libitum. Replace the BBN solution fresh at least twice a week.
-
Gavage: BBN can also be administered by oral gavage, which allows for more precise dosing.[1]
-
-
Duration of Treatment:
-
Observation Period: Following the cessation of BBN treatment, animals are typically monitored for a period to allow for tumor development and progression. For mice treated for 12 weeks, tumors are expected approximately 8 weeks after stopping BBN.[3]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the urinary bladders are harvested for histopathological analysis. Other organs, such as the lungs, may also be examined for evidence of metastasis.[1]
Key Signaling Pathways in BBN-Induced Bladder Cancer
BBN-induced bladder tumors in rodents share molecular characteristics with human muscle-invasive bladder cancer, including alterations in key signaling pathways such as the p53 and Ras pathways.[3][5]
BBN Metabolism and DNA Damage
BBN is a genotoxic carcinogen that, after administration, is metabolized into reactive compounds that can cause DNA damage in the bladder epithelium.[1] This DNA damage is a critical initiating event in the process of carcinogenesis.
Caption: Metabolic activation of BBN leading to DNA damage.
p53 and Ras Signaling Pathways
Mutations in the p53 tumor suppressor gene and activation of the Ras oncogene are frequently observed in BBN-induced bladder tumors in rodents.[5] These alterations disrupt normal cell cycle control and promote uncontrolled cell proliferation, contributing to tumor development and progression.
References
- 1. Metabolomic credentialing of murine carcinogen-induced urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain differences in this compound bladder carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 4. Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Carcinogenic Profiles of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carcinogenicity of two closely related nitrosamines, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and its principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). Both compounds are potent inducers of urinary bladder cancer in animal models and are invaluable tools in preclinical cancer research. This document synthesizes experimental data to objectively compare their carcinogenic performance and outlines the methodologies employed in key studies.
Introduction
This compound (BBN) is a well-established chemical carcinogen used to induce urinary bladder cancer in laboratory animals, creating models that closely mimic human muscle-invasive bladder cancer.[1][2][3] BBN itself is considered an indirect carcinogen; it requires metabolic activation to exert its carcinogenic effects.[4] A crucial step in its bioactivation is the oxidation of its terminal hydroxyl group, primarily in the liver, to a carboxyl group, yielding N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[5][6][7] BCPN is considered a proximate carcinogen, meaning it is closer in the metabolic sequence to the ultimate carcinogenic form.[8] This guide will delve into the comparative carcinogenicity of BBN and BCPN, focusing on tumor incidence, histology, and the experimental protocols used to elicit these findings.
Metabolic Activation Pathway
The conversion of BBN to BCPN is a critical step in its carcinogenic mechanism. This metabolic process primarily occurs in the liver, and recent research also suggests a role for the gut microbiome in this transformation.[5][9] The resulting BCPN is then excreted in the urine, where it comes into direct contact with the urothelium of the bladder, leading to DNA damage and tumor initiation.[4][5]
Comparative Carcinogenicity Data
Experimental studies in rodent models have been conducted to directly compare the carcinogenic potential of BBN and BCPN. The following tables summarize the key findings from a comparative study in (C57BL/6 × DBA/2)F1 mice.
Table 1: Tumor Incidence
| Compound | Sex | Concentration in Drinking Water | Duration of Administration | Time to Observation | Bladder Cancer Incidence |
| BCPN | Male | 3 mM (0.056%) | 13 weeks | 22-28 weeks | 100% |
| BCPN | Female | 3 mM (0.056%) | 13 weeks | 22-28 weeks | 88% |
| BBN | Male & Female | 3 mM (0.052%) | Not specified | Not specified | 100% |
Data sourced from a comparative study in (C57BL/6 × DBA/2)F1 mice.[10][11][12]
Table 2: Histopathological Classification of Bladder Tumors
| Compound | Pure Transitional Cell Carcinoma | Mixed Carcinoma | Squamous Cell Carcinoma | Carcinoma in situ |
| BCPN | 42% | 28% | 27% | 3% |
| BBN | 47% | 8% | 42% | 3% |
Data represents the frequency of different tumor types observed in (C57BL/6 × DBA/2)F1 mice.[10][11]
The data indicates that both BBN and BCPN are highly effective in inducing bladder cancer in mice, with BCPN demonstrating potent carcinogenicity even with a defined administration period.[10][11][12] While both compounds induce a similar spectrum of tumor histologies, there are some differences in the frequencies of specific tumor types.[10][11]
Experimental Protocols
The induction of urinary bladder cancer using BBN or BCPN in rodents follows a generally standardized protocol. The following is a representative experimental workflow.
References
- 1. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 3. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Metabolic fate of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METABOLIC FATE OF this compound IN THE RAT [jstage.jst.go.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. Gut microbiome and bladder cancer: A new link through nitrosamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparative carcinogenicity of N-butyl-N-(3-carboxypropyl)-nitrosamine and this compound for the urinary bladder of (C57BL/6 X DBA/2)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Molecular and Mutational Landscape of BBN-Induced Urothelial Tumors
The N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) carcinogen-induced tumor model is a cornerstone in preclinical bladder cancer research.[1][2][3] This guide provides a detailed comparison of the molecular and mutational features of BBN-induced tumors, primarily in mice, against human muscle-invasive bladder cancer (MIBC). It offers experimental data, detailed protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Comparative Mutational Landscape: BBN Model vs. Human MIBC
The BBN model effectively recapitulates many genetic alterations observed in human MIBC.[1] Whole-exome sequencing (WES) analyses reveal that BBN-induced tumors harbor a high mutation burden, comparable to that in human MIBC.[4] The mutational profiles are characterized by frequent alterations in genes that are also key drivers in human bladder cancer, particularly those involved in chromatin remodeling and tumor suppression.
Table 1: Comparison of Frequently Mutated Genes in BBN-Induced Tumors and Human MIBC
| Gene (Mouse/Human) | Function | Mutation Frequency in BBN Model (C57BL/6 Mice) | Mutation Frequency in Human MIBC (TCGA) | Key Similarities & Differences |
| Trp53 / TP53 | Tumor Suppressor | 80%[2][3][4][5] | ~49% | High frequency in both, supporting its role as a key driver.[2] Many variants in the BBN model correspond to human cancer hotspot mutations.[2] |
| Kmt2c / KMT2C (MLL3) | Histone Methyltransferase, Chromatin Remodeling | 90%[2][3][4][5] | ~22% | Very high frequency in the BBN model highlights the importance of chromatin regulator aberrations.[2] |
| Kmt2d / KMT2D (MLL4) | Histone Methyltransferase, Chromatin Remodeling | 70%[2][3][4][5] | ~25% | High frequency in both models underscores the critical role of epigenetic dysregulation in bladder tumorigenesis.[2][4] |
| Arid1a / ARID1A | Chromatin Remodeling | 30%[3][5] | ~20% | Similar mutation rates suggest a conserved role in tumor suppression. |
| Atm / ATM | DNA Damage Repair | ~50% (5/10 tumors)[2] | ~12% | Higher frequency in the BBN model may reflect the specific DNA-damaging mechanism of the carcinogen. |
| Hras / HRAS | Signal Transduction (GTPase) | Rarely mutated (one instance found)[2] | ~8% | Low frequency of RAS mutations is consistent between the BBN model and human MIBC.[2] |
| Kdm6a / KDM6A | Histone Demethylase | Not detected[4] | ~24% | This is a notable difference. KDM6A mutations in humans are often associated with luminal subtype tumors, whereas the BBN model predominantly mimics the basal subtype.[4] In human tumors, KDM6A and KMT2D mutations are often mutually exclusive.[4] |
Data compiled from multiple studies using the BBN model in C57BL/6 mice and The Cancer Genome Atlas (TCGA) data for human MIBC.
Molecular Subtype Comparison
Gene expression profiling demonstrates that BBN-induced tumors most closely resemble the basal subtype of human MIBC.[2][4] This is a critical feature of the model, as the basal subtype is often associated with more aggressive disease.
Table 2: Molecular Features of BBN-Induced Tumors vs. Human MIBC Subtypes
| Feature | BBN-Induced Tumors | Human MIBC (Basal Subtype) | Human MIBC (Luminal Subtype) |
| Key Marker Expression | High: Cd44, Cdh3, Krt5, Krt14[4][6] | High: CD44, KRT5, KRT14 | High: GATA3, FOXA1, UPKs |
| Histopathology | High-grade, invasive tumors with squamous features.[1][3][5] | Often poorly differentiated with squamous features. | Papillary histology is more common. |
| Associated Mutations | Trp53, Kmt2c, Kmt2d | Enriched for TP53 mutations. | Enriched for FGFR3, KDM6A mutations. |
| Immune Profile | Upregulation of IFNγ-responsive genes and immune checkpoint molecules (PD-L1, CTLA-4).[7] | Often characterized by a robust immune infiltrate and high expression of immune checkpoint markers. | Generally less inflamed. |
Experimental Protocols
The induction of urothelial tumors using BBN is a well-established and reproducible method.[1][5][8] Methodologies can vary slightly in BBN concentration and duration, which can influence tumor incidence and latency.
Detailed Methodology for BBN-Induced Bladder Carcinogenesis in Mice:
-
Animal Model: 6- to 8-week-old male C57BL/6 mice are commonly used.[1][5] Male mice often exhibit a higher incidence and shorter latency of tumor development compared to females.[3][5]
-
Carcinogen Preparation: this compound (BBN) is dissolved in drinking water at a concentration of 0.05% to 0.1%.[1][5]
-
Administration: The BBN-containing water is provided ad libitum to the mice. The solution should be protected from light and replaced fresh weekly.
-
Induction Period: Continuous BBN exposure typically lasts for 12 to 20 weeks.[1][3][5]
-
Tumor Development: After the induction period, BBN is replaced with regular tap water. Tumors are expected to develop and progress to muscle-invasive stages within 8 weeks after cessation of BBN treatment.[1] Palpable tumors or hematuria can be monitored as signs of high-grade disease.[5]
-
Tissue Harvesting and Analysis:
-
Mice are euthanized at defined endpoints (e.g., 20-28 weeks from the start of treatment).[5]
-
The bladder is excised. Half of the tissue is typically fixed in formalin for histopathological assessment (H&E staining), while the other half is snap-frozen for molecular analyses (DNA, RNA, protein isolation).[1]
-
Molecular Analysis: Genomic DNA is extracted for whole-exome sequencing (WES) to identify mutations. RNA is extracted for RNA-sequencing (RNA-seq) to determine gene expression profiles and molecular subtypes.
-
Mandatory Visualizations
Caption: Workflow for BBN-induced bladder cancer model.
The BBN model is characterized by an active but ultimately suppressed immune microenvironment, making it highly relevant for studying immunotherapies. Tumors exhibit an upregulation of IFNγ-responsive genes, indicative of an anti-tumor immune response, but also express inhibitory molecules that lead to immune evasion.[7]
Caption: Immune checkpoint signaling in BBN-induced tumors.
References
- 1. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bladder tumor model in mice [bio-protocol.org]
A Comparative Guide to Assessing the Immune Response in BBN-Induced Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) induced bladder cancer model is a cornerstone for preclinical research, closely mimicking the histopathological and molecular characteristics of human muscle-invasive bladder cancer (MIBC).[1][2][3] Understanding the intricate interplay between the tumor and the immune system within this model is paramount for the development of novel immunotherapies. This guide provides a comparative overview of the immune response in BBN-induced tumors, alternative models, and detailed methodologies for comprehensive immunological assessment.
Immune Landscape: BBN Model vs. Alternative Models
The BBN model is characterized by a dynamic inflammatory response that evolves with tumor progression.[4] Initially, BBN administration triggers a robust inflammatory infiltrate, which is subsequently suppressed as the tumor progresses, creating an immunoinhibitory microenvironment.[5][6] This is in contrast to some other commonly used models, offering a unique platform to study mechanisms of immune escape.
Table 1: Comparison of Immune Microenvironments in Bladder Cancer Models
| Feature | BBN-Induced Model | UPPL (GEM) Model | MB49 (Transplantable) Model |
| Tumor Subtype | Predominantly basal-like[4][5][7] | Luminal-like[7] | More closely resembles fibroblasts than human bladder cancer subtypes[7] |
| Immune Infiltration | High initial inflammation followed by immunosuppression; significant T cell, B cell, dendritic cell, and innate immune cell signatures.[5][7] | Lower levels of immune infiltration compared to BBN model.[7] | Variable, can be used to track immune responses but may not fully recapitulate human tumor heterogeneity.[8] |
| Response to PD-1 Inhibition | More responsive than UPPL models.[7] | Less responsive than BBN models.[7] | Commonly used to evaluate immunotherapy responses.[8] |
| Key Immune Features | Upregulation of immunoinhibitory molecules (CTLA-4, PD-L1, IDO1)[5][6]; increased IL-18 and IFNγ-responsive genes.[4][5] | --- | Can be engineered to express model antigens for tracking systemic immune responses. |
| Mutational Burden | High, with frequent mutations in Trp53, similar to human MIBC.[4][5] | Genetically engineered mutations. | Carcinogen (DMBA)-derived.[7] |
Quantitative Analysis of the Immune Response in BBN-Induced Tumors
A defining feature of the BBN model is the dynamic change in the immune cell infiltrate and cytokine milieu over time.
Table 2: Key Immunological Markers and Cytokines in the BBN Model
| Marker/Cytokine | Observation | Timepoint/Context | Reference |
| Immune Checkpoints | |||
| PD-L1 | Upregulated expression on urothelium and endothelial cells. | 12 weeks post-BBN | |
| CTLA-4 | Upregulated expression. | During tumor progression | [5][6] |
| IDO1 | Upregulated expression. | During tumor progression | [5][6] |
| Cytokines | |||
| IL-18 | Marked upregulation in tumors. | 20 weeks (compared to 2 weeks) | [4][5] |
| IFNγ-responsive genes | Increased expression. | Early stages of malignant transformation | [4][5] |
| TNF-α | Downregulated expression in BBN-treated rats receiving myrtenal. | --- | [9] |
| IL-6 | Downregulated expression in BBN-treated rats receiving myrtenal. | --- | [9] |
| Immune Cells | |||
| Macrophages (F4/80+) | Significant increase. | 12 weeks post-BBN in aging female mice | |
| Neutrophils & Macrophages | Profound infiltrate. | 2 weeks post-BBN | [10] |
| Tregs & PD-L1+ Neutrophils | Significantly more in males. | 12 weeks post-BBN with 2-week rest | [10] |
Experimental Protocols
Accurate assessment of the immune response requires robust and well-defined experimental protocols.
Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
This protocol outlines the isolation and analysis of TILs from BBN-induced bladder tumors.
Materials:
-
Tumor tissue from BBN-treated mice
-
RPMI 1640 medium
-
Collagenase D (10 mg/ml)
-
DNase I (10 mg/ml)
-
Lympholyte-M
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
LIVE/DEAD fixable viability dye
-
Fluorochrome-conjugated antibodies against murine CD45, CD3, CD4, CD8, Foxp3, etc.
-
Foxp3/Transcription Factor Staining Buffer Set
Procedure:
-
Excise bladder tumors and place them in cold RPMI 1640.
-
Mince the tumor tissue into small pieces (1-2 mm³).
-
Digest the minced tissue with Collagenase D and DNase I in RPMI 1640 for 1 hour at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Carefully layer the cell suspension onto a Lympholyte-M gradient.
-
Centrifuge at 1500 x g for 30 minutes at room temperature with the brake off.
-
Collect the lymphocyte-containing interface layer.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
Stain the cells with a LIVE/DEAD fixable viability dye according to the manufacturer's instructions.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8) by incubating with antibodies for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set.
-
Incubate with intracellular antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).[11]
Immunohistochemistry (IHC) for Immune Marker Expression
This protocol describes the detection of immune markers such as CD8 and PD-L1 in paraffin-embedded BBN tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) bladder tumor sections
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-CD8, anti-PD-L1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the slides with PBS.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the slides through a graded series of ethanol to xylene and mount with a coverslip.
RNA Sequencing and qPCR for Gene Expression Analysis
This protocol provides a workflow for analyzing the expression of immune-related genes in BBN tumor tissue.[15]
A. RNA Isolation:
-
Excise bladder tumors and either snap-freeze in liquid nitrogen or place in an RNA stabilization reagent.
-
Homogenize the tissue using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.
B. RNA Sequencing (RNA-seq): [16]
-
Prepare sequencing libraries from high-quality RNA using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing data.
-
Align the reads to the mouse reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis and pathway analysis to identify immune-related signatures.[15][16]
C. Quantitative PCR (qPCR): [17][18]
-
Synthesize cDNA from total RNA using a reverse transcription kit.
-
Prepare qPCR reactions using a SYBR Green or probe-based master mix, cDNA, and primers for target genes (e.g., Il18, Ifng, Pd-l1) and housekeeping genes (e.g., Gapdh, Actb).
-
Run the qPCR reactions on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine relative gene expression.[19][20]
Key Signaling Pathways in the BBN-Induced Tumor Immune Response
Understanding the underlying molecular pathways is crucial for identifying therapeutic targets.
IFN-γ Signaling Pathway
Interferon-gamma (IFN-γ) is a critical cytokine in the anti-tumor immune response.[7] Its signaling through the JAK-STAT pathway can lead to both anti-tumor effects, such as enhanced antigen presentation and apoptosis, and pro-tumor effects, including the upregulation of immune checkpoints like PD-L1.[21][22]
Caption: IFN-γ signaling cascade leading to the transcription of target genes.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overexpressed in bladder cancer and is associated with tumor progression and a poor prognosis.[23][24] Activation of EGFR signaling can promote cancer cell proliferation, migration, and survival.[23][25]
Caption: EGFR signaling pathways promoting cancer cell growth and survival.
FGFR3 Signaling Pathway
Fibroblast Growth Factor Receptor 3 (FGFR3) alterations are common oncogenic drivers in bladder cancer.[5][26] Dysregulated FGFR3 signaling can impact the tumor immune landscape and present therapeutic opportunities.[10]
Caption: Key downstream pathways activated by FGFR3 signaling in bladder cancer.
Experimental Workflow for Immune Assessment
A systematic approach is essential for a comprehensive evaluation of the immune response in the BBN model.
Caption: A streamlined workflow for assessing the immune response in BBN-induced tumors.
References
- 1. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 2. Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. IFN-γ's Role in Cancer Immunology - Amerigo Scientific [amerigoscientific.com]
- 8. Methods to assess anticancer immune responses in orthotopic bladder carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dysregulated FGFR3 signaling alters the immune landscape in bladder cancer and presents therapeutic possibilities in an agent-based model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 12. Immunohistochemistry for PD-L1 and CD8 [bio-protocol.org]
- 13. CD8/PD-L1 immunohistochemical reactivity and gene alterations in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytokine Gene Expression in Innately Susceptible BALB/c Mice and Relatively Resistant C57BL/6 Mice during Infection with Virulent Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Profiling of Inflammatory Processes in a Mouse Model of IC/BPS: From the Complete Transcriptome to Major Sex-Related Histological Features of the Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Dysregulation in IFN-γ signaling and response: the barricade to tumor immunotherapy [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Epidermal growth factor induces bladder cancer cell proliferation through activation of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. EGFR-AS1 Promotes Bladder Cancer Progression by Upregulating EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Oral vs. Subcutaneous Bombesin Administration Efficacy for Researchers
For drug development professionals and researchers investigating the therapeutic potential of Bombesin (B8815690) (BBN) and its analogs, understanding the impact of the administration route on efficacy is paramount. This guide provides a comprehensive comparison of oral versus subcutaneous BBN administration, drawing upon available experimental data and fundamental principles of peptide pharmacokinetics.
Data Summary: A Tale of Two Routes
The available data strongly indicates that subcutaneous administration is a significantly more effective route for achieving systemic therapeutic levels of BBN compared to oral administration. The primary obstacle for oral delivery is the harsh environment of the gastrointestinal (GI) tract, which leads to enzymatic degradation and poor absorption of peptides.
| Parameter | Oral Administration | Subcutaneous Administration | Key Considerations |
| Bioavailability | Expected to be very low (<1-2%) | High | Oral delivery is hampered by enzymatic degradation in the stomach and intestines, and poor permeation across the intestinal epithelium.[1][2][3][4] Subcutaneous injection bypasses the GI tract, allowing for direct absorption into the bloodstream.[5] |
| Therapeutic Efficacy | Local effects in the GI tract may be possible, but systemic effects are unlikely in adults. | Systemic effects are well-documented in animal studies. | A study in suckling rats showed that oral BBN could stimulate digestive cell proliferation, suggesting some resistance to proteolysis in the neonatal gut. However, this effect was absent in weaned rats, indicating that the mature digestive system effectively degrades the peptide.[6] In contrast, subcutaneous BBN has been shown to elicit systemic physiological responses, such as stimulating gastric acid secretion in dogs at doses as low as 5-30 ng/kg.[7] |
| Dosage | Would likely require significantly higher doses to achieve a therapeutic effect, if at all possible. | Effective at low doses (ng/kg to µg/kg range in animal models).[7] | The low bioavailability of oral peptides necessitates much larger doses to achieve therapeutic plasma concentrations, which can be economically unfeasible and may lead to greater variability in absorption.[1] |
| Metabolic Stability | Highly susceptible to degradation by proteases in the GI tract. | Bypasses first-pass metabolism in the liver, leading to higher stability. | The inherent instability of peptides in the GI tract is a major barrier to their oral delivery.[1][2][3] |
Experimental Methodologies: A Closer Look
Detailed experimental protocols for oral BBN administration are scarce due to its limited efficacy. However, studies involving subcutaneous administration in animal models provide a solid foundation for research.
Subcutaneous Bombesin Administration in a Canine Model (for Gastric Secretion Studies)
This protocol is based on studies investigating the effects of BBN on gastric acid secretion.
-
Animal Model: Adult dogs with denervated fundic pouches are used to isolate gastric secretions.
-
Drug Preparation: Bombesin is dissolved in a sterile saline solution.
-
Administration: The bombesin solution is administered via subcutaneous injection.
-
Dosage: Threshold doses for stimulating acid secretion have been found to be between 5-30 ng/kg.[7]
-
Data Collection: Gastric juice is collected from the fundic pouch at regular intervals to measure the volume and concentration of hydrochloric acid and pepsin.[7]
-
Analysis: The secretory response to bombesin is compared to basal secretion levels.[7]
Oral Bombesin Administration in a Suckling Rat Model (for Digestive Cell Proliferation Studies)
This protocol is derived from a study that demonstrated a local effect of oral BBN in neonates.
-
Animal Model: Suckling rat pups.
-
Drug Preparation: Bombesin is diluted in milk.
-
Administration: The bombesin-milk solution is administered orally three times a day for five days.
-
Dosage: A dosage of 20 µg/kg has been used.[6]
-
Data Collection: After the treatment period, a pulse of [3H]thymidine is administered to label proliferating cells. The animals are then euthanized, and tissue samples from the oxyntic, antral, and colonic mucosae, as well as the exocrine pancreas, are collected.[6]
-
Analysis: DNA labeling and mitotic indices are determined in the collected tissues to assess cell proliferation.[6]
Visualizing the Process and Pathway
To further clarify the concepts discussed, the following diagrams illustrate a generalized experimental workflow for comparing drug administration routes and the known signaling pathway of Bombesin.
Caption: Generalized workflow for comparing oral and subcutaneous drug administration.
Caption: Simplified Bombesin signaling pathway via G-protein coupled receptors.
Conclusion for Researchers
Based on the current body of scientific evidence, subcutaneous administration of Bombesin is the superior route for achieving systemic therapeutic effects. The inherent barriers to oral peptide delivery, primarily enzymatic degradation and poor absorption in the GI tract, render this route largely ineffective for systemic BBN delivery in adults.
Future research in oral BBN delivery would need to focus on innovative formulation strategies, such as encapsulation or the use of permeation enhancers, to protect the peptide from degradation and facilitate its absorption. However, for researchers aiming to investigate the systemic physiological and pharmacological effects of Bombesin, subcutaneous administration remains the most reliable and efficient method.
References
- 1. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Oral peptide delivery: Translational challenges due to physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bombesin ingestion stimulates epithelial digestive cell proliferation in suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The actions of bombesin on gastric secretion of the dog and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Chemopreventive Agents in the BBN Bladder Cancer Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) induced bladder cancer model is a well-established and clinically relevant preclinical model for studying urothelial carcinoma. This guide provides a comparative overview of various chemopreventive agents evaluated in the BBN model, presenting key experimental data, detailed protocols, and insights into the underlying molecular pathways. The BBN model recapitulates many histological and genetic features of human muscle-invasive bladder cancer, making it an invaluable tool for identifying and evaluating novel preventive strategies.[1][2][3][4][5]
Performance of Chemopreventive Agents: A Quantitative Comparison
The efficacy of various chemopreventive agents in the BBN-induced bladder cancer model is summarized below. Key parameters include tumor incidence, multiplicity, and size.
| Chemopreventive Agent | Active Compound Class | Key Efficacy Data | Animal Model | Reference |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | Tumor Incidence: - BBN alone: 76%- BBN + Tamoxifen (concurrent): 10-14% | Female Mice | [6][7][8] |
| Oltipraz | Dithiolethione | Tumor Incidence (Transitional Cell Carcinoma): - Control: Not specified- Oltipraz (250 mg/kg diet): Significantly reduced | Male BDF Mice | [9] |
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Palpable Tumor Reduction: 93%Large Cancer Inhibition: 68% | Rats | [10] |
| Gefitinib (Iressa) | Epidermal Growth Factor Receptor (EGFR) Inhibitor | Palpable Tumor Reduction: 95%Large Cancer Reduction (>200mg): - 4.5 mg/kg BW/day: 75%- 1.5 mg/kg BW/day: 52% | Rats | [11] |
| Aspirin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Palpable Tumor Reduction: 5% | Not Specified | |
| Resveratrol | Polyphenol | Palpable Tumor Reduction: 7% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are representative protocols for inducing bladder cancer with BBN and evaluating chemopreventive agents.
BBN-Induced Bladder Cancer Model in Mice
A widely used protocol for inducing bladder cancer in mice involves the administration of BBN in their drinking water.[1][3]
-
Animal Model: 6- to 8-week-old C57BL/6 mice are commonly used.[3][5]
-
Carcinogen: this compound (BBN).
-
Administration: BBN is typically administered at a concentration of 0.05% to 0.1% in the drinking water.[1][3]
-
Duration of Treatment: Mice are exposed to BBN-containing water for 12 to 20 weeks.[1][5]
-
Tumor Development: Tumors are expected to develop approximately 8 weeks after the cessation of the BBN regimen.[1] Palpable tumors can form as early as 20 weeks from the start of BBN administration.[5]
-
Endpoints:
-
Tissue Collection and Analysis: Half of the urinary bladder tissue can be used for histopathological examination (hematoxylin and eosin (B541160) staining), while the other half can be utilized for RNA, DNA, and protein analysis.[1]
Evaluation of Chemopreventive Agents
The administration of chemopreventive agents can occur at different stages relative to BBN exposure:
-
Initiation/Prevention: The agent is administered before or concurrently with BBN.
-
Progression/Intervention: The agent is administered after the BBN treatment has concluded and pre-neoplastic or neoplastic lesions have developed.
Example: Tamoxifen Chemoprevention Study [6][7][8]
-
Animal Model: Female mice.
-
BBN Administration: As described above.
-
Tamoxifen Administration:
-
Concurrent: Tamoxifen administered during the same period as BBN (e.g., weeks 8-20).
-
Concurrent and Subsequent: Tamoxifen administered during and after BBN exposure (e.g., weeks 8-32).
-
Pre-BBN: Tamoxifen administered before BBN exposure (e.g., weeks 5-8).
-
Post-BBN: Tamoxifen administered after BBN exposure (e.g., weeks 20-32).
-
-
Endpoints: Tumor incidence, bladder weight, and histopathological evaluation of tumor invasion.
Signaling Pathways in BBN-Induced Bladder Cancer
Understanding the molecular pathways driving BBN-induced carcinogenesis is essential for developing targeted chemopreventive strategies. The following diagrams illustrate key signaling pathways implicated in this process.
Conclusion
The BBN-induced bladder cancer model serves as a robust platform for the preclinical evaluation of chemopreventive agents. The data presented in this guide highlight the potential of targeting various signaling pathways, including those involving estrogen receptors, EGFR, and cellular stress responses, to prevent or inhibit bladder cancer development. The detailed protocols and pathway diagrams provided herein are intended to facilitate the design and interpretation of future studies in this critical area of cancer research.
References
- 1. Involvement of epidermal growth factor receptor in chemically induced mouse bladder tumour progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 and p53 cooperatively protect against BBN-induced urinary bladder carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Chemoprevention of BBN-Induced Bladder Carcinogenesis by the Selective Estrogen Receptor Modulator Tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoprevention of BBN-Induced Bladder Carcinogenesis by the Selective Estrogen Receptor Modulator Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoprevention of OH-BBN-induced bladder cancer in mice by oltipraz, alone and in combination with 4-HPR and DFMO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Species Compass: Unraveling the Metabolic Nuances of the Carcinogen BBN
A detailed comparison of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) metabolism across various animal models reveals significant species-specific differences in activation, detoxification, and ultimate carcinogenic outcome. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these variations, supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways.
This compound (BBN) is a potent and widely studied procarcinogen that selectively induces urinary bladder cancer in several animal species. However, the susceptibility to BBN-induced carcinogenesis varies markedly across species, a phenomenon largely attributed to differences in its metabolic activation and detoxification pathways. Understanding these metabolic disparities is crucial for the appropriate selection of animal models in bladder cancer research and for extrapolating experimental findings to human health risk assessment.
The primary metabolic activation of BBN involves its oxidation to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), the ultimate urinary carcinogen that directly interacts with the urothelium.[1] This conversion is primarily catalyzed by alcohol/aldehyde dehydrogenases. Additionally, cytochrome P450 (CYP) enzymes play a role in BBN metabolism, contributing to both activation and detoxification processes. Species-specific variations in the expression and activity of these enzymes lead to different profiles of urinary metabolites and, consequently, different incidences of bladder tumors.
Quantitative Comparison of BBN Metabolism and Carcinogenicity
Significant quantitative differences in BBN metabolism and its carcinogenic effects have been observed across various laboratory animal species. Rats are generally the most susceptible to BBN-induced bladder cancer, followed by mice, while hamsters and guinea pigs exhibit lower susceptibility.[1] Dogs are also susceptible, developing tumors that are histologically similar to human bladder cancer, albeit over a more extended period.[1]
Table 1: Comparative Urinary Excretion of the Principal Carcinogenic Metabolite (BCPN) Following BBN Administration
| Species | BCPN Excretion (% of Dose) | Reference |
| Rat | ~20-30% | [1] |
| Mouse | ~10-15% | [1] |
| Dog | Data not readily available in a comparative format | |
| Hamster | Lower than rats and mice | [1] |
Note: The exact percentages can vary depending on the dose, administration route, and analytical methods used in different studies.
Table 2: Comparative Incidence of Bladder Tumors Following Chronic BBN Administration
| Species | Typical BBN Concentration in Drinking Water | Latency Period | Bladder Tumor Incidence | Key Histopathological Features | Reference |
| Rat | 0.01% - 0.05% | 20-40 weeks | High (>90%) | Papillary and nodular tumors, high-grade carcinomas | [1][2] |
| Mouse | 0.05% | 12-20 weeks | Moderate to High (Strain dependent) | Nodular and solid tumors, invasive carcinomas | [1][3] |
| Dog | N/A (oral capsules) | Years | High | Papillary transitional cell carcinomas, similar to human | [1] |
| Hamster | 0.05% | >40 weeks | Low | Simple hyperplasia, rare tumors | [1] |
| Guinea Pig | N/A | N/A | Very Low/Resistant | No significant urothelial changes | [1] |
Metabolic Pathways and Enzymology
The metabolic fate of BBN is a key determinant of its carcinogenicity. The balance between the activation pathway leading to BCPN and detoxification pathways, such as glucuronidation of BBN and BCPN, dictates the concentration of the ultimate carcinogen in the urine.
Key Metabolic Pathways of BBN
The primary metabolic pathways of BBN are illustrated below. The critical activation step is the oxidation of the terminal hydroxyl group of BBN to a carboxylic acid, forming BCPN.
Enzymes Involved in BBN Metabolism
The activities of key enzymes involved in BBN metabolism show considerable variation across species.
Table 3: Species Differences in Enzymes Involved in BBN Metabolism
| Enzyme Family | Role in BBN Metabolism | Rat | Mouse | Dog | Hamster |
| Alcohol/Aldehyde Dehydrogenase | Oxidation of BBN to BCPN (Activation) | High activity | Moderate to high activity | Activity present | Lower activity |
| Cytochrome P450 (CYP) Enzymes | ω-hydroxylation and other oxidative reactions (Activation/Detoxification) | Multiple isoforms involved | Different isoform profile and activity compared to rats | Species-specific isoforms | Lower overall activity |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation of BBN and BCPN (Detoxification) | Active | Active | Active | Active |
Experimental Protocols
Standardized experimental protocols are essential for the reliable comparison of BBN metabolism and carcinogenicity across different studies and species.
In Vivo Carcinogenicity Study
A typical in vivo protocol to assess BBN-induced bladder carcinogenesis in rodents involves the following steps:
-
Animal Selection: Use of specific strains of rats (e.g., Wistar, Fischer 344) or mice (e.g., C57BL/6) of a defined age and sex.
-
BBN Administration: BBN is commonly administered in the drinking water at a concentration of 0.01% to 0.05%.[4] Due to its photosensitivity, BBN solutions should be prepared fresh and stored in opaque bottles.
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and the BBN-containing water.
-
Monitoring: Regular monitoring of animal health, body weight, and water consumption.
-
Urine Collection: Periodic collection of urine using metabolic cages to quantify BBN and its metabolites.[5][6]
-
Termination and Tissue Collection: At predefined time points (e.g., 20-40 weeks for rats), animals are euthanized. The urinary bladder is excised, weighed, and examined for gross lesions.
-
Histopathology: The bladder is fixed in formalin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination and tumor grading.
In Vitro Metabolism Study using Liver Microsomes
In vitro assays with liver microsomes are valuable for investigating the enzymatic basis of species differences in BBN metabolism.
-
Microsome Preparation: Liver microsomes are prepared from different species (rat, mouse, dog, hamster) by differential centrifugation of liver homogenates.[7][8]
-
Incubation Mixture: The reaction mixture typically contains liver microsomes (e.g., 0.5 mg/mL protein), BBN (substrate), and a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).[9]
-
Cofactor Addition: The reaction is initiated by adding cofactors essential for enzymatic activity, primarily NADPH for CYP-mediated reactions and NAD+ for alcohol/aldehyde dehydrogenase-mediated reactions.[9]
-
Incubation: The mixture is incubated at 37°C for a specific duration.
-
Reaction Termination: The reaction is stopped by adding an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[10]
-
Sample Analysis: After centrifugation, the supernatant is collected and analyzed by HPLC-MS/MS to identify and quantify BBN and its metabolites.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating cross-species differences in BBN metabolism.
Conclusion
The metabolism of BBN exhibits significant quantitative and qualitative differences across species, which directly correlate with their susceptibility to bladder cancer. Rats demonstrate the highest metabolic activation of BBN to its ultimate carcinogenic form, BCPN, and consequently, the highest incidence of bladder tumors. In contrast, species like hamsters show lower metabolic activation and are more resistant. These variations underscore the importance of selecting the appropriate animal model for bladder cancer research and highlight the need for careful consideration when extrapolating data to humans. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers investigating the mechanisms of chemical carcinogenesis and developing novel preventative and therapeutic strategies for bladder cancer.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Current animal models of bladder cancer: Awareness of translatability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mttlab.eu [mttlab.eu]
- 7. mercell.com [mercell.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN): A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a chemical compound classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[1] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential procedural steps for the safe disposal of BBN and materials contaminated with it.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any work that will generate BBN waste, ensure all personnel are trained on the hazards and proper handling procedures.[2] A designated area, clearly marked with warning signs (e.g., "WARNING! CARCINOGEN WORK AREA"), must be established for handling BBN.[3]
Required PPE:
-
Gloves: Double nitrile or other compatible chemical-resistant gloves.[2]
-
Eye Protection: Chemical safety goggles.[2]
-
Protective Clothing: A fully closed lab coat. Sleeve covers are recommended to protect the lower arms.[2]
-
Respiratory Protection: A respirator (e.g., 3M8835) and safety goggles should be worn, especially when handling powders or in the absence of local ventilation controls like a fume hood.[2]
Work should always be conducted over absorbent pads to contain any potential spills.[2]
II. Waste Segregation and Container Management
Proper segregation and labeling of BBN waste are fundamental to safe disposal.
-
Waste Streams: All items that come into contact with BBN are considered hazardous waste. This includes, but is not limited to:
-
Unused or expired BBN
-
Contaminated personal protective equipment (gloves, lab coats, etc.)
-
Glassware, plasticware, and other lab consumables
-
Absorbent pads and spill cleanup materials
-
Animal bedding from treated animals[4]
-
-
Containers:
-
Use closed, clean, and clearly labeled containers for BBN waste.[4]
-
Liquid waste should be collected in a sealed, non-breakable container.
-
Solid waste, such as contaminated gloves and pads, should be placed in a plastic bag before being put into the final chemical waste container.[2]
-
Sharps (needles, scalpels) must be disposed of in a designated sharps container.[2]
-
-
Labeling: All BBN waste containers must be clearly labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN".[5]
III. Spill Management Protocol
In the event of a BBN spill, immediate and proper cleanup is crucial. Only trained and properly protected personnel should perform the cleanup.
| Spill Type | Procedure |
| Minor Liquid Spill | 1. Wearing a gown, goggles, and two pairs of nitrile gloves, use absorbent pads to wipe up the liquid.[2]2. Clean the spill area thoroughly with a detergent solution, followed by clean water.[2]3. Place all used absorbent pads and cleaning materials into a plastic bag and then into the designated chemical waste container.[2] |
| Powder/Major Spill | 1. Personnel must wear a gown, goggles, and two pairs of nitrile gloves.[2]2. Contain or absorb the spill with vermiculite.[2]3. Collect the absorbed material and place it in a plastic bag, then into the chemical waste container.[2]4. Decontaminate the area with a detergent solution followed by water.[2] |
Important: Prevent any spillage from entering drains.[1][2]
IV. Disposal Procedures
BBN and BBN-contaminated materials must be disposed of as hazardous waste. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[4][6]
Step-by-Step Disposal Protocol:
-
Segregate and Contain: Collect all BBN waste in appropriately labeled, sealed containers as described in Section II.
-
Store Safely: Store the sealed waste containers in a designated and secure area, away from incompatible materials.[4][5] A secondary containment, such as a paint can, is recommended for storage and transport.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5]
-
Method of Disposal: The standard and recommended method for the disposal of carcinogens like BBN is high-temperature incineration by a specialized facility.[4] Another option is disposal through a specialist contractor.[4] It may be possible to dissolve the material in a combustible solvent for incineration.[1]
V. Decontamination
All equipment and surfaces that may have been contaminated with BBN must be thoroughly decontaminated.
-
Equipment: Decontaminate glassware and other equipment before removing them from the designated work area.[3]
-
Work Surfaces: Clean all surfaces with an appropriate detergent solution followed by water upon completion of tasks.[2]
-
Personnel: Immediately after working with BBN, remove gloves and wash hands and arms with soap and water.[3]
Experimental Workflow & Logical Relationships
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of BBN waste.
References
Personal protective equipment for handling N-butyl-N-(4-hydroxybutyl)nitrosamine
Essential Safety and Handling Guide for N-butyl-N-(4-hydroxybutyl)nitrosamine
This document provides crucial safety protocols and logistical guidance for the handling and disposal of this compound (BBN), a carcinogen used in research to induce urinary bladder cancer in animal models.[1][2][3] Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.
Health Hazard Information
This compound is classified as a Category 1B carcinogen and is harmful if swallowed.[4][5][6] It can cause skin irritation, and its primary routes of entry are inhalation and ingestion.[1] Pregnant or breastfeeding women should not work with BBN.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₈H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 174.24 g/mol | [7] |
| Physical State | Liquid | [1] |
| CAS Number | 3817-11-6 | [1][4] |
| Acute Toxicity (LD50) | Oral (Rat): 1800 mg/kg | [1][4][5] |
| Hazard Classification | Acute Toxicity 4 (Oral), Carc. 1B | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [8] |
Operational Plan: Handling and Disposal
A rigorous operational plan is essential to minimize exposure risk. This includes engineering controls, appropriate personal protective equipment (PPE), and specific handling and disposal procedures.
Engineering Controls
-
Ventilation: All work involving BBN, including weighing, reconstitution, and dilution, must be conducted within a certified chemical fume hood or a Class II Type B (preferred) or Type A2 biological safety cabinet (BSC).[1]
-
Designated Area: A specific area of the lab must be designated for BBN use. This area should be clearly marked with warning signs.
-
Work Surfaces: Work should be performed over disposable absorbent pads to contain any potential spills.[1]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure.
| Task / Risk Level | Required Personal Protective Equipment |
| Low Concentration/Volume | Gloves: Double nitrile gloves.[1] Eye Protection: Chemical safety goggles.[1] Body Protection: Standard lab coat. Secure gloves over the sleeves.[1] |
| High Concentration/Volume | Gloves: Double nitrile or compatible chemical-resistant gloves.[1] Eye Protection: Chemical safety goggles.[1] Body Protection: Lab coat and sleeve covers.[1] Respiratory: Mask (e.g., 3M8835).[1] |
| Spill Cleanup (Major) | Gloves: Double nitrile gloves.[1] Eye Protection: Safety goggles.[1] Body Protection: Gown or chemical-resistant lab coat.[1][9] Respiratory: A respirator is required.[1] |
| Animal Handling | Gloves: Double nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[9] Body Protection: Disposable gown.[9] Respiratory: A respirator is recommended, especially when handling bedding.[1] |
Experimental Workflow and Handling Protocols
The following diagram outlines the standard workflow for handling BBN, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure you have received hazardous chemical training specific to this SOP.[1]
-
Don the appropriate PPE as specified in the table above. Personnel with cut or scratched skin should not work with BBN.[1]
-
Conduct all weighing, reconstitution, and dilutions inside a certified chemical fume hood over absorbent pads.[1]
-
-
Transportation:
-
When transporting BBN, even within the lab, vials must be placed in a sealed, labeled, and non-breakable secondary container.[1]
-
-
Administration (Animal Studies):
-
Post-Procedure Decontamination:
Spill Response Plan
Immediate and correct response to a spill is critical.
-
Minor Liquid Spills:
-
Powder or Major Spills:
-
In addition to the PPE for minor spills, a respirator must be worn.[1]
-
Contain and absorb the spill with vermiculite (B1170534) or other suitable absorbent material.[1][4]
-
Collect the waste and place it in a plastic bag for chemical waste disposal.[1]
-
Thoroughly clean the spill area with a detergent solution and then water, preventing runoff into drains.[1]
-
Disposal Plan
All waste generated from procedures involving BBN is considered hazardous.
-
Waste Segregation: Collect all contaminated materials, including gloves, absorbent pads, disposable labware, and animal bedding, in clearly labeled, sealed plastic bags.[1][2][8]
-
Containerization: Place the sealed bags into a designated, leak-proof chemical waste container.
-
Disposal Protocol: Dispose of all BBN waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[4][5] One approved method may involve incineration by a licensed waste disposal company.[4][5]
References
- 1. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 2. This compound | C8H18N2O2 | CID 19665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. abmole.com [abmole.com]
- 8. 4-HYDROXYBUTYLBUTYLNITROSAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
